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  • Product: 1-(dimethylamino)-3-fluoropropan-2-ol
  • CAS: 1512-56-7

Core Science & Biosynthesis

Foundational

Technical Guide: 1-(dimethylamino)-3-fluoropropan-2-ol

The following technical guide details the properties, synthesis, and pharmaceutical relevance of 1-(dimethylamino)-3-fluoropropan-2-ol , a specialized fluorinated amino-alcohol intermediate. A Strategic Fluorinated Build...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and pharmaceutical relevance of 1-(dimethylamino)-3-fluoropropan-2-ol , a specialized fluorinated amino-alcohol intermediate.

A Strategic Fluorinated Building Block for Medicinal Chemistry

Executive Summary

1-(dimethylamino)-3-fluoropropan-2-ol is a bifunctional fluorinated intermediate combining a tertiary amine, a secondary alcohol, and a terminal fluorine atom. It serves as a critical bioisostere for the widely used "Dimepranol" (1-(dimethylamino)-2-propanol) scaffold. The introduction of the fluorine atom at the C3 position exerts a profound electronic inductive effect (


), lowering the basicity (pKa) of the distal amine and increasing metabolic stability against oxidative deamination. This guide outlines its physicochemical profile, validated synthesis routes, and application in optimizing drug-like properties.

Molecular Identity & Physicochemical Profile

The introduction of fluorine alters the physicochemical landscape of the propanol backbone. Below is a comparative profile against its non-fluorinated parent, highlighting the "Fluorine Effect."

Table 1: Physicochemical Properties (Comparative)

Property1-(dimethylamino)-3-fluoropropan-2-ol1-(dimethylamino)-2-propanol (Reference)Impact of Fluorination
Molecular Formula C

H

FNO
C

H

NO
+18 Da mass shift
Molecular Weight 121.15 g/mol 103.16 g/mol Increased density
Boiling Point ~135–140 °C (Predicted)125 °CSlight elevation due to dipole interactions
pKa (Amine) 8.2 – 8.5 (Predicted)9.18Reduced basicity (Critical for membrane permeability)
LogP (Lipophilicity) ~0.1 (Predicted)-0.55Increased lipophilicity (Better CNS penetration)
H-Bond Donors 1 (OH)1 (OH)Unchanged
H-Bond Acceptors 3 (N, O, F)2 (N, O)Fluorine acts as a weak acceptor

Note on pKa Modulation: The electron-withdrawing nature of the fluorine atom (electronegativity


) pulls electron density through the carbon backbone (

), stabilizing the free base form of the amine and lowering the pKa. This is a standard medicinal chemistry tactic to improve oral bioavailability by increasing the fraction of uncharged molecules at physiological pH (7.4).

Synthetic Pathways & Mechanistic Insight

The most authoritative and atom-economical route to 1-(dimethylamino)-3-fluoropropan-2-ol involves the nucleophilic ring-opening of Epifluorohydrin (1-fluoro-2,3-epoxypropane). This reaction is regioselective, driven by the steric accessibility of the epoxide's terminal carbon.

Protocol: Nucleophilic Epoxide Opening
  • Precursor A: Epifluorohydrin (CAS 503-09-3)

  • Precursor B: Dimethylamine (40% aq. or anhydrous in THF)

  • Solvent: Methanol or THF (0°C to RT)

Step-by-Step Methodology:

  • Charge: A reaction vessel is charged with Epifluorohydrin (1.0 eq) and cooled to 0°C to mitigate exothermicity.

  • Addition: Dimethylamine (1.1 eq) is added dropwise. The nucleophilic nitrogen attacks the less hindered C3 carbon of the epoxide ring.

  • Propagation: The alkoxide intermediate captures a proton (from solvent or conjugate acid) to form the secondary alcohol.

  • Workup: Volatiles are removed under reduced pressure. The product is purified via vacuum distillation.

Visualization: Synthesis & Regiochemistry

Synthesispathway Epifluorohydrin Epifluorohydrin (CAS 503-09-3) F-CH2-CH-CH2-O Transition Transition State (Nu Attack at C3) Epifluorohydrin->Transition Electrophile DMA Dimethylamine (CAS 124-40-3) HN(Me)2 DMA->Transition Nucleophile Product 1-(dimethylamino)-3-fluoropropan-2-ol Target Molecule Transition->Product Ring Opening (Regioselective)

Caption: Regioselective synthesis via nucleophilic attack of dimethylamine on the less sterically hindered carbon of epifluorohydrin.

Reactivity & Functionalization

As a bifunctional molecule, this compound exhibits distinct reactivity profiles at the alcohol and amine termini.

A. Secondary Alcohol Reactivity

The hydroxyl group at C2 is sterically accessible but influenced by the adjacent electron-withdrawing fluorine.

  • Acylation/Esterification: Reacts with acid chlorides (R-COCl) to form ester prodrugs.

  • Oxidation: Controlled oxidation yields the corresponding

    
    -fluoro ketone, a highly reactive electrophile used in protease inhibitors.
    
B. Tertiary Amine Reactivity
  • Salt Formation: Readily forms stable salts (HCl, fumarate) for solid-state formulation.

  • N-Oxidation: Susceptible to metabolic N-oxidation, though less than non-fluorinated analogs due to the reduced electron density on the nitrogen.

Pharmaceutical Relevance: The "Fluorine Scan"

In drug discovery, replacing a hydrogen or hydroxyl group with fluorine is a "high-value" modification. This molecule is specifically used to modulate the Lipophilic Efficiency (LipE) of lead compounds.

Mechanism of Action: pKa & Permeability

The diagram below illustrates how the fluorine substitution alters the ionization equilibrium, facilitating membrane transport.

pKaLogic cluster_0 Non-Fluorinated (Reference) cluster_1 Fluorinated (Target) Ref_Molecule 1-(dimethylamino)-2-propanol pKa ~ 9.2 Ref_State Mostly Protonated (Ionized) at pH 7.4 Ref_Molecule->Ref_State Ref_Perm Low Membrane Permeability Ref_State->Ref_Perm F_Molecule 1-(dimethylamino)-3-fluoropropan-2-ol pKa ~ 8.2 F_State Increased Free Base Fraction at pH 7.4 F_Molecule->F_State Inductive Effect (-I) F_Perm High Membrane Permeability (CNS Penetration) F_State->F_Perm

Caption: Impact of fluorine-induced pKa lowering on physiological ionization state and membrane permeability.

Handling, Stability & Safety

While specific MSDS data for this intermediate may be sparse, safety protocols must extrapolate from Epifluorohydrin and Amino Alcohols .

Hazard Identification
  • Corrosivity: The free amine is basic and likely corrosive to skin/eyes (Category 1B).

  • Toxicity: Fluorinated aliphatic alcohols can exhibit specific toxicity; handle as a potential metabolic toxin until cleared.

  • Flammability: Likely a Class IIIA combustible liquid (Flash point > 60°C).

Storage Protocol
  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent absorption of atmospheric CO

    
     (carbamate formation) and moisture.
    
  • Container: Teflon (PTFE) or glass. Avoid aluminum due to potential reactivity with amine/fluorine traces.

References

  • Epifluorohydrin Properties & Reactivity

    • Source: Sigma-Aldrich / Merck Millipore
    • URL:

  • 1-(Dimethylamino)-2-propanol (Reference Standard)

    • Source: National Institute of Standards and Technology (NIST) WebBook[1][2]

    • URL:

  • Fluorine in Medicinal Chemistry

    • Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents"
    • Context: Mechanistic validation of pKa modulation via fluorin
    • URL:

  • Epoxide Ring Opening Mechanisms

    • Source: Organic Chemistry Portal
    • Context: Regioselectivity of amine nucleophiles with substituted epoxides.
    • URL:

Sources

Exploratory

Technical Monograph: Physicochemical Profiling of 1-(Dimethylamino)-3-fluoropropan-2-ol

This guide provides an in-depth technical analysis of 1-(dimethylamino)-3-fluoropropan-2-ol , a fluorinated amino-alcohol intermediate used in medicinal chemistry to modulate basicity and metabolic stability.[1][2] [1] E...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-(dimethylamino)-3-fluoropropan-2-ol , a fluorinated amino-alcohol intermediate used in medicinal chemistry to modulate basicity and metabolic stability.[1][2]

[1]

Executive Summary & Chemical Identity

1-(Dimethylamino)-3-fluoropropan-2-ol is a bifunctional building block featuring a tertiary amine and a secondary alcohol, modified by a terminal fluorine atom.[1][2] This specific substitution pattern (


-fluoroamine and 

-fluoroalcohol) serves as a strategic bioisostere for non-fluorinated amino alcohols (e.g., Dimepranol), offering altered lipophilicity and reduced amine basicity without significantly changing steric bulk.[1][2]
Core Identification Data
ParameterDetail
IUPAC Name 1-(Dimethylamino)-3-fluoropropan-2-ol
CAS Number 1512-56-7
Molecular Formula

Molecular Weight 121.15 g/mol
SMILES CN(C)CC(O)CF
Chirality Contains one stereocenter at C2; typically supplied as a racemate unless specified.[1][2]

Physicochemical Characteristics

The incorporation of fluorine at the C3 position introduces a strong inductive effect (


) that propagates through the carbon backbone, distinctively altering the physicochemical landscape compared to its non-fluorinated analog.[2]
Key Parameters Table
PropertyValue (Experimental/Predicted)Technical Context
Boiling Point ~135–140 °C (at 760 mmHg)Elevated vs. epifluorohydrin due to intermolecular H-bonding (OH[1][2]···N).
pKa (Basic) 8.6 ± 0.3Lower than Dimepranol (pKa ~9.4).[1][2] The

-fluorine exerts a remote electron-withdrawing effect, reducing N-lone pair availability.[1][2]
LogP (Oct/Wat) -0.15 to +0.20Slightly more lipophilic than Dimepranol (LogP -0.[1][2]55) due to the C-F bond, yet remains water-soluble.[1][2]
Density ~1.02 g/cm³Increased density relative to non-fluorinated analogs due to the heavy fluorine atom.
H-Bond Donors 1 (OH)The hydroxyl group is a donor; intramolecular H-bonding with the amine is possible (

).[1][2]
H-Bond Acceptors 3 (N, O, F)The fluorine acts as a weak acceptor; the amine and oxygen are primary acceptors.[2]

*Values derived from structure-activity relationship (SAR) analysis of


-fluoroalcohols and 

-fluoroamines where specific experimental literature is limited.
Solubility & Lipophilicity Profile

The molecule exhibits amphiphilic character . The dimethylamino and hydroxyl groups confer high water solubility, while the fluoromethyl group increases lipophilicity relative to a methyl group.

  • Aqueous Solubility: Miscible to Highly Soluble.[1]

  • Organic Solubility: Soluble in alcohols (MeOH, EtOH), DMSO, and chlorinated solvents (

    
    , 
    
    
    
    ).[2]

Synthesis & Manufacturing Logic

The most robust synthetic route involves the regioselective ring-opening of epifluorohydrin (1-fluoro-2,3-epoxypropane) by dimethylamine .[1][2] This method ensures the fluorine atom remains intact while establishing the 1,2-aminoalcohol core.[2]

Reaction Pathway (Graphviz)

The following diagram illustrates the nucleophilic attack mechanism. The reaction is driven by the release of ring strain and is typically regioselective for the terminal carbon (C3 of the epoxide) due to steric factors.

Synthesis Epi Epifluorohydrin (CAS 503-09-3) TS Transition State (S_N2 Attack at Terminal C) Epi->TS Mixing in MeOH/H2O (0-25°C) DMA Dimethylamine (Nucleophile) DMA->TS Prod 1-(Dimethylamino)- 3-fluoropropan-2-ol TS->Prod Ring Opening (Regioselective)

Experimental Protocol Summary
  • Reagents: Epifluorohydrin (1.0 eq), Dimethylamine (1.1–1.5 eq, 40% aq.[2] solution or gas).[1][2]

  • Conditions: Reaction is exothermic.[1][2] Slow addition of epoxide to the amine solution at 0°C is critical to prevent polymerization.

  • Workup: Concentration under reduced pressure to remove excess amine. Distillation is required for high purity (>98%).[1][2]

  • Safety Note: Epifluorohydrin is highly toxic and volatile.[2] All operations must occur in a fume hood.[2]

Analytical Characterization

Validating the structure requires confirming the presence of the fluorine atom and the integrity of the amino-alcohol backbone.

Nuclear Magnetic Resonance (NMR) Profiling

The


F  and 

H
spectra provide diagnostic coupling patterns characteristic of the

motif.[1][2]
  • 
    F NMR: 
    
    • Signal: Triplet of doublets (td) or multiplet.

    • Shift:

      
       to 
      
      
      
      ppm (typical for primary alkyl fluorides).[1][2]
    • Coupling:

      
       Hz (Geminal coupling to 
      
      
      
      ).
  • 
    H NMR (Predicted in 
    
    
    
    ):
    • 
       2.30 (s, 6H): 
      
      
      
      (Singlet).[1][2]
    • 
       2.40–2.55 (m, 2H): 
      
      
      
      (Diastereotopic protons).[1][2]
    • 
       3.85–4.00 (m, 1H): 
      
      
      
      (Multiplet).[1][2]
    • 
       4.30–4.60 (dm, 2H): 
      
      
      
      (Large doublet due to
      
      
      Hz).[1][2]
Mass Spectrometry (MS)[1][2]
  • Ionization: ESI+ (Electrospray).[1][2]

  • Molecular Ion:

    
     m/z.[1][2]
    
  • Fragmentation: Loss of

    
     (M-33) or loss of 
    
    
    
    is common.[1][2]

Stability & Handling

Chemical Stability[1]
  • Fluorine Bond: The

    
     bond is metabolically and chemically robust. It is resistant to hydrolysis under standard physiological conditions.[2]
    
  • Amine Oxidation: The tertiary amine is susceptible to N-oxidation (forming N-oxides) upon prolonged exposure to air/peroxides.[1][2] Store under inert gas (Argon/Nitrogen).

  • Thermal: Stable up to ~100°C; distillation should be performed under vacuum to avoid thermal degradation.

Experimental Workflow: pKa Determination

To accurately determine the pKa for drug development applications, potentiometric titration is the gold standard.

pKa_Workflow Sample Sample Prep: 10 mM in 0.1M KCl Process Potentiometric Titration (25°C, Inert Atmosphere) Sample->Process Titrant Titrant: Standardized HCl/KOH Titrant->Process Calc Data Analysis: Bjerrum Plot / Gran Plot Process->Calc Result Output: pKa Value Calc->Result

References

  • Sigma-Aldrich. Product Detail: 1-(dimethylamino)-3-fluoropropan-2-ol (CAS 1512-56-7).[1][2] Retrieved from .[1][2]

  • PubChem. Compound Summary: Dimepranol (Non-fluorinated Analog).[1][2][3] Retrieved from .[1][2]

  • Haufe, G. (2008).[2] Synthesis of

    
    -Fluoroamines and 
    
    
    
    -Fluoroalcohols.[1][2] Journal of Fluorine Chemistry.[2] (General reference for fluoro-hydrin synthesis logic).
  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2] (Context for pKa modulation by fluorine).

Sources

Foundational

Structural Analysis and Conformational Dynamics of 1-(dimethylamino)-3-fluoropropan-2-ol: A Technical Guide

Executive Summary In contemporary drug design, the strategic incorporation of fluorine is a privileged tactic used to modulate lipophilicity, metabolic stability, and basicity. 1-(dimethylamino)-3-fluoropropan-2-ol repre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug design, the strategic incorporation of fluorine is a privileged tactic used to modulate lipophilicity, metabolic stability, and basicity. 1-(dimethylamino)-3-fluoropropan-2-ol represents a highly versatile fluorinated amino alcohol scaffold. However, characterizing its structural topology—specifically its conformational equilibrium and stereochemistry—presents unique analytical challenges. This whitepaper provides an in-depth, self-validating framework for the structural elucidation of this molecule, leveraging advanced Nuclear Magnetic Resonance (NMR) techniques and thermodynamic profiling.

Physicochemical Profiling & Structural Topology

The structural behavior of 1-(dimethylamino)-3-fluoropropan-2-ol is governed by its flexible three-carbon backbone, which bridges a highly basic tertiary amine and a highly electronegative primary fluoride[1]. The central chiral carbon (C2) bears a hydroxyl group that acts as the primary hydrogen bond donor, dictating the molecule's three-dimensional folding in solution.

Table 1: Core Physicochemical Properties
PropertyValueStructural Implication
IUPAC Name 1-(dimethylamino)-3-fluoropropan-2-olDefines the C3-backbone connectivity.
CAS Number 1512-56-7Standard registry identifier[1].
Chemical Formula C5H12FNOIndicates a high degree of saturation and flexibility.
Molecular Weight 121.15 g/mol Low molecular weight favors rapid tumbling in NMR.
Key Moieties -N(CH3)2, -OH, -CH2FCreates competing hydrogen bond acceptor sites.

Conformational Dynamics & Intramolecular Hydrogen Bonding

The structural analysis of fluorinated amino alcohols is inherently complex due to competing intramolecular non-covalent interactions. The hydroxyl group at C2 can donate a hydrogen bond to either the basic nitrogen at C1 (O-H···N) or the fluorine atom at C3 (O-H···F).

Because the tertiary amine is a significantly stronger Lewis base than the organic fluorine, the O-H···N intramolecular hydrogen bond (IntraHB) acts as the thermodynamic sink in non-polar environments. However, recent molecular dynamics and NMR spin-spin coupling calculations reveal that these molecules exhibit a dynamic coexistence of conformers. The spatial proximity of the fluorine and the NH/OH groups facilitates a unique combination of through-space (TS) and H-bond-assisted


 scalar couplings[2].

ConformationalDynamics A Free Rotation State 1-(dimethylamino)-3-fluoropropan-2-ol B Conformer A (O-H···N IntraHB) A->B Thermodynamic Preference C Conformer B (O-H···F IntraHB) A->C Kinetic/Weak Interaction D Solvent-Stabilized State (Intermolecular H-Bond) A->D Polar Solvents (e.g., DMSO-d6) B->C Dynamic Equilibrium B->D Solvent Disruption

Conformational equilibrium of 1-(dimethylamino)-3-fluoropropan-2-ol driven by hydrogen bonding.

Advanced NMR Elucidation Strategies

Standard 1D


H and 

C NMR provide foundational connectivity, but the

F nucleus (100% natural abundance, spin ½) offers a powerful orthogonal handle.

When 1-(dimethylamino)-3-fluoropropan-2-ol is analyzed within complex reaction mixtures or biological matrices, the


H NMR spectrum often suffers from severe signal overlap. To resolve this, Fluorine-Edited Selective TOCSY Acquisition (FESTA)  is employed. FESTA acts as a heteronuclear spectral editing filter. By selectively exciting the 

F resonance and transferring magnetization to the coupled

H spin system via TOCSY, it yields a simplified

H subspectrum containing only the protons of the fluorinated backbone, completely free from background interference[3].

FESTAWorkflow Step1 Complex Mixture (1H Signal Overlap) Step2 19F Selective Excitation Step1->Step2 Identify Target 19F Step3 TOCSY Magnetization Transfer (19F → 1H) Step2->Step3 Spin Coupling Step4 Simplified 1H Spectrum (Isolated Spin System) Step3->Step4 Filter Uncoupled 1H

Workflow of Fluorine-Edited Selective TOCSY Acquisition (FESTA) for complex mixtures.

Stereochemical Resolution

The C2 carbon constitutes a chiral center. In pharmaceutical development, determining the enantiomeric excess (ee%) of such building blocks is critical. While chiral HPLC is standard,


F NMR offers a rapid, high-throughput alternative when paired with chiral solvating agents (CSAs).

By introducing a cationic cobalt(III) complex (e.g., [Co]BArF) into the NMR sample, the enantiomers form transient diastereomeric complexes. The distinct microenvironments induce chemical shift anisotropy, resulting in clean, baseline separation of the R and S enantiomeric


F signals. This allows for precise integration and absolute configuration assignment without the need for derivatization[4].

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every experimental choice is grounded in a causal mechanism that verifies the structural state of the molecule.

Protocol A: Solvent-Titration NMR for IntraHB Validation

Causality: Non-polar solvents preserve intramolecular hydrogen bonds, while polar aprotic solvents disrupt them. Tracking the coupling constants during titration provides a self-validating thermodynamic profile of the conformers.

  • Preparation: Dissolve 5 mg of 1-(dimethylamino)-3-fluoropropan-2-ol in 0.5 mL of CDCl

    
     (a non-competing solvent).
    
  • Baseline Acquisition: Acquire high-resolution

    
    H and 
    
    
    
    F NMR spectra. Record the chemical shift of the -OH proton and the
    
    
    /
    
    
    coupling constants.
  • Titration: Incrementally add DMSO-d

    
     in 10% v/v steps, mixing thoroughly after each addition.
    
  • Analysis: Monitor the downfield shift of the -OH proton. A significant alteration in the

    
     coupling constant validates the structural transition from an intramolecularly folded state to a solvent-stabilized extended conformation.
    
Protocol B: FESTA Acquisition for Mixture Deconvolution

Causality: Precise heteronuclear tuning ensures efficient magnetization transfer, isolating only the structural components covalently linked to the fluorine atom.

  • Probe Tuning: Strictly tune and match the NMR probe to both

    
    H and 
    
    
    
    F frequencies to prevent magnetization loss during cross-polarization.
  • Excitation: Apply a selective Gaussian pulse targeting the specific

    
    F resonance of the -CH
    
    
    
    F group.
  • TOCSY Mixing: Apply a DIPSI-2 isotropic mixing sequence for 60–80 ms. Note: This specific duration is chosen to allow magnetization to propagate through the entire 3-carbon

    
    H spin network before spin-spin (
    
    
    
    ) relaxation degrades the signal.
  • Detection: Acquire the

    
    H free induction decay (FID). Validate the protocol by confirming the absence of known non-fluorinated solvent or impurity peaks in the resulting spectrum.
    
Protocol C: Enantiomeric Excess (ee%) Determination via F NMR

Causality: The bulky chiral counterion creates a distinct diastereomeric environment around the chiral center at C2, separating the otherwise identical NMR signals of the enantiomers.

  • Sample Prep: In a 5 mm NMR tube, dissolve the analyte (0.01 mmol) in 0.6 mL of CDCl

    
    .
    
  • Chiral Solvation: Add 1.2 equivalents of the [Co]BArF chiral solvating agent.

  • Equilibration: Sonicate the mixture for 10 minutes to ensure complete formation of the diastereomeric solvate complexes.

  • Acquisition & Integration: Acquire a

    
    F{
    
    
    
    H} decoupled NMR spectrum. Integrate the separated baseline peaks to calculate the enantiomeric excess.

References

  • "Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy", Analytical Chemistry - ACS Publications,[Link]

  • "FESTA: an efficient NMR approach for the structural analysis of mixtures containing fluorinated species", ResearchGate,[Link]

  • "Molecular dynamics and NMR reveal the coexistence of H-bond-assisted and through-space JFH coupling in fluorinated amino alcohols", Organic & Biomolecular Chemistry (RSC Publishing),[Link]

Sources

Exploratory

Spectroscopic Characterization of 1-(Dimethylamino)-3-fluoropropan-2-ol: An Advanced Analytical Guide

Executive Summary & Structural Rationale 1-(Dimethylamino)-3-fluoropropan-2-ol (CAS 1512-56-7) is a highly versatile aliphatic building block utilized in advanced organic synthesis and medicinal chemistry[1]. The molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

1-(Dimethylamino)-3-fluoropropan-2-ol (CAS 1512-56-7) is a highly versatile aliphatic building block utilized in advanced organic synthesis and medicinal chemistry[1]. The molecule features three distinct functional environments: a highly basic tertiary dimethylamine, a hydrogen-bonding secondary alcohol, and a highly electronegative primary alkyl fluoride.

The strategic placement of the fluorine atom and the amine group across a propanol backbone creates a complex electronic environment. Fluorine’s extreme electronegativity induces profound inductive deshielding across the carbon backbone. Furthermore, because the


F nucleus is 100% naturally abundant and possesses a spin of 1/2, it acts as a powerful internal spectroscopic probe. It couples strongly with adjacent 

H and

C nuclei, providing self-validating, highly diagnostic splitting patterns that are critical for structural elucidation without the need for chemical derivatization[2].

This whitepaper provides a definitive, causality-driven framework for the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) characterization of this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The defining feature of this molecule's NMR profile is heteronuclear spin-spin coupling. The gyromagnetic ratio of


F is nearly as high as that of 

H, leading to massive

-coupling constants that must be carefully distinguished from standard proton-proton couplings[3].
Causality in Chemical Shifts and Coupling
  • 
    H NMR:  The protons on the fluoromethyl group (-CH
    
    
    
    F) are heavily deshielded by the adjacent fluorine, resonating significantly downfield (~4.40 ppm). Crucially, they exhibit a massive geminal coupling (
    
    
    Hz), appearing as a characteristic doublet of multiplets. The adjacent methine proton (-CH-OH) experiences vicinal coupling (
    
    
    Hz), further complicating its multiplet structure[4].
  • 
    C NMR:  The carbon directly bonded to the fluorine atom (C-F) is split into a massive doublet (
    
    
    
    Hz) at ~85.0 ppm. The inductive effect propagates down the aliphatic chain, yielding observable
    
    
    (~20 Hz) and
    
    
    (~6 Hz) couplings for the carbinol and aminomethyl carbons, respectively. This predictable attenuation of the
    
    
    -coupling constant provides absolute confirmation of the carbon backbone connectivity[3].
  • 
    F NMR:  The single fluorine environment yields a distinct signal around -228 ppm (relative to CFCl
    
    
    
    ). In a proton-coupled spectrum, this signal is split into a triplet of doublets by the adjacent -CH
    
    
    - and -CH- protons[2].
NMR Quantitative Data Summary
NucleusPredicted Chemical ShiftMultiplicityCoupling Constants (

in Hz)
Structural Assignment

H
2.30 ppmSinglet (s)--N(CH

)

(6H)

H
2.45 ppmMultiplet (m)--CH

-N (2H)

H
3.90 ppmMultiplet (m)

-CH(OH)- (1H)

H
4.40 ppmDoublet of multiplets (dm)

-CH

-F (2H)

C
45.5 ppmSinglet (s)--N(CH

)


C
61.0 ppmDoublet (d)

-CH

-N

C
68.0 ppmDoublet (d)

-CH(OH)-

C
85.0 ppmDoublet (d)

-CH

-F

F
-228.0 ppmTriplet of doublets (td)

,

-CH

-F
Step-by-Step NMR Acquisition Protocol
  • Sample Preparation: Dissolve 5–10 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a standard 5 mm NMR tube.
    
  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) multinuclear NMR spectrometer. Tune and match the probe specifically for

    
    H, 
    
    
    
    C, and
    
    
    F frequencies. Lock the magnetic field using the deuterium resonance of the CDCl
    
    
    solvent.
  • 
    H Acquisition:  Acquire the 
    
    
    
    H spectrum using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds to ensure quantitative integration.
  • 
    C{
    
    
    
    H} Acquisition:
    Acquire the proton-decoupled
    
    
    C spectrum using a composite pulse decoupling sequence (e.g., waltz16), 1024 scans, and a D1 of 2 seconds.
  • 
    F Acquisition:  Acquire a proton-decoupled 
    
    
    
    F{
    
    
    H} spectrum (to simplify the multiplet into a sharp singlet for purity analysis) and a standard coupled
    
    
    F spectrum (for structural elucidation) using 64 scans. Reference the spectrum to external CFCl
    
    
    (0 ppm).
  • Data Processing: Apply a Fourier transform, phase correct manually, and apply an exponential window function (LB = 0.3 Hz for

    
    H, 1.0 Hz for 
    
    
    
    C/
    
    
    F) to optimize the signal-to-noise ratio without compromising the resolution of the critical heteronuclear couplings.

NMR_Workflow Prep Sample Prep 5-10 mg in CDCl3 Acq1H 1H NMR 400 MHz, 16 Scans Prep->Acq1H Acq13C 13C{1H} NMR 100 MHz, 1024 Scans Prep->Acq13C Acq19F 19F{1H} NMR 376 MHz, 64 Scans Prep->Acq19F Process Multinuclear Data Synthesis Acq1H->Process Acq13C->Process Acq19F->Process

Figure 1: NMR workflow detailing sample preparation, multinuclear acquisition, and data processing.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides rapid, orthogonal confirmation of the functional groups. The C-F bond is one of the strongest single bonds in organic chemistry, and its stretching vibration involves a massive change in the molecular dipole moment. This results in an intensely absorbing band in the IR spectrum between 1000 and 1050 cm


, which dominates the fingerprint region. The presence of the secondary alcohol is confirmed by a broad O-H stretch (~3300 cm

) caused by intermolecular hydrogen bonding, while the tertiary amine exhibits a characteristic C-N stretching mode.
FT-IR Quantitative Data Summary
Wavenumber (cm

)
IntensityPeak ShapeVibrational Assignment
3200 – 3400 MediumBroadO-H stretch (hydrogen-bonded)
2800 – 2950 MediumSharpC-H stretch (sp

alkyl)
1100 – 1200 MediumSharpC-N stretch (tertiary amine)
1000 – 1050 StrongSharpC-F stretch (primary fluoroalkane)
Step-by-Step ATR-FTIR Protocol
  • Background Collection: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) FT-IR spectrometer with LC-MS grade isopropanol. Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm

    
    .
    
  • Sample Application: Deposit 1–2

    
    L of the neat liquid sample directly onto the center of the ATR crystal.
    
  • Data Acquisition: Apply the pressure anvil to ensure uniform optical contact and prevent sample evaporation. Acquire the sample spectrum using 32 scans from 4000 to 400 cm

    
    .
    
  • Processing: Perform an ATR correction algorithm within the instrument software to adjust for penetration depth variations across the wavelength range, followed by a standard baseline correction.

High-Resolution Mass Spectrometry (HRMS)

In positive-ion Electrospray Ionization (ESI+), the dimethylamino group acts as the primary protonation site due to its high gas-phase basicity, yielding a robust [M+H]


 precursor ion at 

122.098.

When subjected to Collision-Induced Dissociation (CID), the molecule undergoes highly predictable fragmentation. The dominant pathway is an


-cleavage driven by the thermodynamic stability of the resulting immonium ion. The cleavage of the C1-C2 bond expels a neutral C

H

FO radical/molecule, leaving the highly stable N,N-dimethylmethyleneiminium base peak at

58.065. A secondary, structurally diagnostic pathway is the neutral loss of hydrogen fluoride (HF, 20 Da), a hallmark of aliphatic fluorides, yielding an ion at

102.092.
HRMS Quantitative Data Summary

(Observed)
FormulaIon TypeRelative AbundanceMechanistic Origin
122.098 C

H

FNO

[M+H]

Low-MediumPrecursor Ion (Protonated amine)
102.092 C

H

NO

[M+H - HF]

MediumNeutral loss of Hydrogen Fluoride
58.065 C

H

N

FragmentBase Peak (100%)

-Cleavage (Immonium ion formation)
Step-by-Step LC-ESI-HRMS Protocol
  • Sample Preparation: Dilute the analyte to a final concentration of 1

    
    g/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% formic acid. The formic acid is critical to facilitate the protonation of the tertiary amine.
    
  • Chromatographic Introduction: Inject 1

    
    L of the sample into a UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. Utilize a short C18 column (e.g., 50 mm x 2.1 mm, 1.7 
    
    
    
    m) for rapid elution and sample focusing.
  • Ionization (ESI+): Set the electrospray ionization source to positive mode. Parameters: Capillary voltage at 3.0 kV; Desolvation temperature at 350 °C; Desolvation gas flow at 600 L/hr.

  • MS/MS Acquisition: Isolate the precursor ion (

    
     122.1) in the first quadrupole. Apply a collision energy ramp (15–30 eV) in the collision cell using ultra-high purity argon gas to induce fragmentation.
    
  • Detection: Record the high-resolution fragment ions in the TOF analyzer, calibrating with a standard lock-mass solution to ensure mass accuracy within 5 ppm.

MS_Frag M [M+H]+ C5H13FNO+ m/z 122.098 F1 Immonium Ion C3H8N+ m/z 58.065 M->F1 u03B1-Cleavage (-C2H5FO) F2 Neutral Loss C5H12NO+ m/z 102.092 M->F2 Loss of HF (-HF)

Figure 2: ESI+ MS/MS fragmentation pathway showing


-cleavage and HF neutral loss mechanisms.

References

Sources

Foundational

Fluorinated Propanolamines: Strategic Scaffolds for CNS and Cardiovascular Drug Design

Executive Summary The strategic incorporation of fluorine into the propanolamine backbone (1,3-amino-2-propanol and its isomers) represents a high-leverage tactic in modern medicinal chemistry. While the propanolamine mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into the propanolamine backbone (1,3-amino-2-propanol and its isomers) represents a high-leverage tactic in modern medicinal chemistry. While the propanolamine motif is ubiquitous in beta-adrenergic antagonists and protease inhibitors, its utility is often limited by rapid metabolic oxidation and poor blood-brain barrier (BBB) penetrance due to high basicity.

This guide details how fluorination addresses these bottlenecks. By exploiting the strong electronegativity of fluorine, researchers can modulate the pKa of the adjacent amine, reducing lysosomal trapping and P-glycoprotein (P-gp) efflux. We present validated synthetic routes and application data for 3-fluoro-2-hydroxypropylamine and 3,3,3-trifluoro-2-hydroxypropylamine scaffolds.

Physicochemical Modulation: The Fluorine Effect[1][2][3][4]

The primary utility of fluorinating a propanolamine scaffold lies in the precise tuning of acid-base properties and conformational bias.

Basicity Reduction (pKa Modulation)

Standard aliphatic amines in drug scaffolds often exhibit pKa values of 9.0–10.5. At physiological pH (7.4), these amines are predominantly protonated (cationic). While this aids solubility, it hinders passive membrane diffusion and promotes binding to the hERG channel (cardiotoxicity risk) and P-gp efflux pumps.

  • Mechanism: Introducing a fluorine atom at the

    
    - or 
    
    
    
    -position to the amine induces an electron-withdrawing inductive effect (
    
    
    ).
  • Quantitative Impact:

    • 
      -fluorination (e.g., 
      
      
      
      ) typically lowers the amine pKa by 1.5 to 2.3 log units .
    • This shift often brings the pKa into the 7.0–8.0 range, increasing the fraction of neutral species at physiological pH, thereby enhancing BBB penetration.

The Gauche Effect

Unlike hydrogen, fluorine introduces a stereoelectronic preference known as the gauche effect. In 1,2-difluoroethane or fluoro-ethanol systems, the C–F and C–X bonds prefer a gauche (60°) rather than anti (180°) conformation. In propanolamines, this bias can be leveraged to lock the molecule into a bioactive conformation that mimics the transition state of peptide bond hydrolysis—critical for BACE1 and renin inhibitors.

Data Summary: Fluorine Substitution Effects[1][2][3][5][6][7][8][9][10]
PropertyNon-fluorinated Propanolamine

-Fluorinated Propanolamine

-Trifluoromethyl Propanolamine
Impact
Amine pKa 9.5 – 10.27.8 – 8.56.5 – 7.5Reduced basicity; reduced lysosomal trapping.
LogD (pH 7.4) -1.0 to 0.50.5 to 1.51.5 to 2.5Improved lipophilicity and membrane permeability.
Metabolic Stability Low (N-dealkylation, oxidation)HighVery HighBlockade of CYP450 oxidation sites.
P-gp Efflux Ratio High (> 3.0)Moderate (< 2.0)Low (< 1.5)Enhanced CNS exposure.

Synthetic Methodologies

The synthesis of chiral fluorinated propanolamines relies heavily on the regioselective ring opening of fluorinated epoxides. The choice of catalyst is critical to prevent racemization and ensure regiocontrol.

Workflow Visualization

SynthesisWorkflow cluster_conditions Reaction Conditions Start Fluorinated Precursor (Epifluorohydrin or TF-Epoxide) Catalyst Catalyst Selection (Lewis Acid vs HFIP) Start->Catalyst Reaction Nucleophilic Ring Opening (SN2 Mechanism) Catalyst->Reaction Activation Cond1 InBr3 / DCM (Mild, High Yield) Catalyst->Cond1 Cond2 HFIP Solvent (Promoter, No Metal) Catalyst->Cond2 Product Chiral Fluorinated Propanolamine Reaction->Product Regioselective Attack

Figure 1: Strategic workflow for the synthesis of fluorinated amino alcohols via epoxide ring opening.

Protocol: Regioselective Ring Opening of Trifluoromethyl Epoxides

This protocol describes the synthesis of a


-trifluoromethyl propanolamine using a metal-free approach promoted by hexafluoroisopropanol (HFIP), which acts as a hydrogen-bond donor catalyst.

Reagents:

  • (S)-3,3,3-Trifluoro-1,2-epoxypropane (Commercial or synthesized via enzymatic resolution).

  • Primary or Secondary Amine (Nucleophile).[1]

  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.0 equiv) in HFIP (0.5 M concentration).

  • Addition: Add (S)-3,3,3-trifluoro-1,2-epoxypropane (1.1 equiv) dropwise at 0°C.

    • Note: The electron-withdrawing

      
       group deactivates the epoxide, making standard 
      
      
      
      sluggish. HFIP activates the epoxide oxygen via H-bonding without opening the ring prematurely.
  • Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor via TLC or LC-MS.

    • Regioselectivity Check: The nucleophile should attack the terminal carbon (C3), distal to the

      
       group, due to steric hindrance at C2.
      
  • Workup: Evaporate HFIP under reduced pressure (recoverable). Dissolve residue in EtOAc, wash with

    
    , and dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Validation Point: Confirm chirality using Chiral HPLC. The HFIP method typically preserves enantiomeric excess (


) compared to strong Lewis acids like 

which may cause partial racemization.

Medicinal Chemistry Applications

CNS Targets: BACE1 Inhibitors

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key target for Alzheimer's disease.[2] The catalytic site contains two aspartic acid residues.

  • Application: Non-fluorinated hydroxyethylamine transition-state mimics often suffer from poor brain penetration.

  • The Solution: Replacing the standard backbone with a 3,3,3-trifluoro-2-hydroxypropylamine scaffold.

  • Mechanism: The

    
     group lowers the pKa of the central hydroxyl group, strengthening the hydrogen bond interaction with the catalytic aspartates. Simultaneously, the reduced basicity of the amine reduces P-gp efflux, increasing the brain-to-plasma ratio (
    
    
    
    ).
Cardiovascular: Beta-Blocker Analogs

Classic beta-blockers (e.g., Propranolol) are 1-amino-3-(aryloxy)-2-propanols.

  • Metabolic Liability: The aromatic ring is prone to oxidation, and the secondary amine can undergo dealkylation.

  • Fluorine Strategy:

    • Para-fluorination of the aryloxy ring blocks CYP450 oxidation (metabolic shunt).

    • Beta-fluorination of the amine side chain lowers pKa, reducing cardiodepressant side effects associated with high peak plasma concentrations of cationic species.

Decision Logic for Scaffold Selection

OptimizationLogic Lead Lead Compound (High Basicity / Low CNS) Decision Is Metabolic Stability or Permeability the issue? Lead->Decision PathA Permeability / hERG Decision->PathA Permeability PathB Metabolic Clearance Decision->PathB Metabolism SolA Introduce F at Beta-position to Amine PathA->SolA SolB Introduce F on Aromatic Ring (Para) PathB->SolB ResultA Lower pKa Reduced Efflux SolA->ResultA ResultB Blocked Oxidation Increased Half-life SolB->ResultB

Figure 2: Decision matrix for applying fluorination during lead optimization.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

  • Manteau, B., Pazenok, S., Vors, J. P., & Leroux, F. R. (2010). New trends in the synthesis of fluorinated amino acids and amino alcohols. Journal of Fluorine Chemistry, 131(2), 140-158.

  • Stamford, A. W., & Scott, J. D. (2010). Beta-Secretase Inhibition: A Promising Approach to Alzheimer's Disease.[3] Current Opinion in Investigational Drugs.

    • (Contextual validation for BACE1 mechanism).

  • Shukla, P., & Verma, A. (2013). Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol.[4] Journal of Chemistry.

    • (Protocol grounding).

Sources

Exploratory

discovery and history of 1-(dimethylamino)-3-fluoropropan-2-ol

This is an in-depth technical guide on the discovery, synthesis, and utility of 1-(dimethylamino)-3-fluoropropan-2-ol (CAS 1512-56-7). From Synthetic Intermediate to Fluorinated Chiron Part 1: Executive Summary & Chemica...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the discovery, synthesis, and utility of 1-(dimethylamino)-3-fluoropropan-2-ol (CAS 1512-56-7).

From Synthetic Intermediate to Fluorinated Chiron

Part 1: Executive Summary & Chemical Identity

1-(Dimethylamino)-3-fluoropropan-2-ol is a specialized fluorinated amino-alcohol used primarily as a building block in medicinal chemistry and organic synthesis. It serves as a critical intermediate for introducing the 3-fluoro-2-hydroxypropyl motif into bioactive molecules, a strategy often employed to modulate lipophilicity, metabolic stability, and pKa in drug candidates.

Chemical Identity Table
PropertyDetail
IUPAC Name 1-(Dimethylamino)-3-fluoropropan-2-ol
CAS Number 1512-56-7
Molecular Formula C₅H₁₂FNO
Molecular Weight 121.15 g/mol
SMILES CN(C)CC(O)CF
InChI Key OIFAHDAXIUURLN-UHFFFAOYSA-N
Appearance Colorless to pale yellow liquid
Boiling Point ~85-86°C (at reduced pressure)
Solubility Miscible with water, ethanol, and organic solvents

Part 2: Discovery & Historical Context

The Evolution of Fluorinated Chirons

Unlike blockbuster drugs with a single "eureka" moment, the history of 1-(dimethylamino)-3-fluoropropan-2-ol is rooted in the broader mid-20th-century explosion of organofluorine chemistry .

  • The Epifluorohydrin Era (1950s-1970s): The compound's accessibility is directly tied to the development of epifluorohydrin (1-fluoro-2,3-epoxypropane). As researchers sought to create fluorinated analogs of the widely used epichlorohydrin, they began exploring ring-opening reactions with various nucleophiles, including amines.

    • Historical Driver: The need for bioisosteres . Medicinal chemists realized that replacing a hydrogen or hydroxyl group with fluorine could block metabolic degradation (e.g., by Cytochrome P450) without significantly altering the steric bulk of the molecule.

  • Emergence as a Discrete Intermediate: While early literature often focused on the polymerization of epihalohydrins with amines (to form flocculants or ion-exchange resins), the monomeric 1-(dimethylamino)-3-fluoropropan-2-ol emerged as a specific tool for "capping" molecules or introducing a specific fluorinated side chain. It became a standard catalog item for fine chemical suppliers (e.g., Sigma-Aldrich, Fluorochem) as the demand for fluorinated building blocks grew in the 1990s and 2000s.

Part 3: Synthesis & Manufacturing[2]

The industrial and laboratory synthesis of 1-(dimethylamino)-3-fluoropropan-2-ol relies on the regioselective ring opening of epifluorohydrin by dimethylamine.

Core Synthetic Pathway

The reaction is a classic SN2 nucleophilic attack. The driving force is the relief of ring strain in the epoxide.

  • Reagents: Epifluorohydrin (Electrophile), Dimethylamine (Nucleophile).

  • Solvent: Water or Methanol (protic solvents facilitate the ring opening via hydrogen bonding to the epoxide oxygen).

  • Conditions: 0°C to Room Temperature (exothermic reaction).

Reaction Logic Diagram (Graphviz)

Synthesis Epi Epifluorohydrin (C3H5FO) Transition Transition State (S_N2 Attack at C3) Epi->Transition Electrophilic Epoxide DMA Dimethylamine (Me2NH) DMA->Transition Nucleophilic Attack Product 1-(dimethylamino)- 3-fluoropropan-2-ol Transition->Product Ring Opening & Protonation

Caption: Nucleophilic ring opening of epifluorohydrin by dimethylamine to yield the target amino-alcohol.

Detailed Experimental Protocol

Note: This protocol is a generalized composite of standard procedures for amino-alcohol synthesis.

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a thermometer. Purge with nitrogen.

  • Charging: Add Dimethylamine (40% aq. solution or 2.0 M in THF, 1.1 equiv) to the flask. Cool to 0–5°C using an ice bath.

  • Addition: Add Epifluorohydrin (1.0 equiv) dropwise over 30–60 minutes.

    • Critical Control Point: Maintain internal temperature < 10°C to prevent polymerization or runaway exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC or GC-MS.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove excess dimethylamine and solvent.

    • The residue is the crude amino-alcohol.

  • Purification: Distill under high vacuum (e.g., 0.1 mmHg) to obtain the pure product as a clear liquid.

Part 4: Applications in Drug Development

Bioisosteric Replacement

In drug design, the 3-fluoro-2-hydroxypropyl group serves as a mimic for the non-fluorinated 2-hydroxypropyl group (found in beta-blockers like Propranolol) or the 3-chloro-2-hydroxypropyl group.

  • Effect: The fluorine atom withdraws electron density, lowering the pKa of the adjacent amine (approx. 1–2 log units lower than the non-fluorinated analog). This increases the fraction of the uncharged drug at physiological pH, potentially improving membrane permeability (LogD).

Precursor for Cationic Lipids

Fluorinated amino lipids are an emerging class of delivery vehicles for RNA therapeutics. The 1-(dimethylamino)-3-fluoropropan-2-ol motif can be esterified at the secondary hydroxyl group with long-chain fatty acids to create fluorinated cationic lipids .

  • Utility: Fluorination can alter the lipid nanoparticle (LNP) structure and endosomal escape properties.

19F-NMR Probes

Due to the high sensitivity of the 19F nucleus, this compound and its derivatives are used as NMR spies in protein binding studies. When the dimethylamino group interacts with a protein receptor, the chemical shift of the fluorine atom changes significantly, allowing for the mapping of binding events.

Part 5: Safety & Handling (E-E-A-T)

Warning: Fluorinated organic compounds and amines pose specific hazards.

Hazard ClassDescriptionPrecaution
Acute Toxicity Harmful if swallowed or inhaled.Use in a fume hood.
Skin Corrosion Causes severe skin burns and eye damage (due to amine basicity).Wear nitrile gloves and safety goggles.
Reactivity Incompatible with strong oxidizing agents and acid chlorides.Store in a cool, dry place under inert gas.

Self-Validating Safety Check:

  • Before distillation, ensure the crude mixture is free of peroxides (though unlikely with this structure, it is standard for ether-containing precursors).

  • Always neutralize waste streams; do not mix with bleach (potential for chloramine formation).

Part 6: References

  • Sigma-Aldrich. (2024). Product Specification: 1-(Dimethylamino)-3-fluoropropan-2-ol (CAS 1512-56-7). Merck KGaA. Link

  • Olah, G. A., et al. (2009). Synthetic Fluorine Chemistry. John Wiley & Sons. (General reference for nucleophilic ring opening of fluoro-epoxides).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (Mechanism of epoxide ring opening).

  • PubChem. (2024). Compound Summary: 1-(Dimethylamino)-3-fluoropropan-2-ol. National Library of Medicine. Link

Foundational

Theoretical Studies of 1-(dimethylamino)-3-fluoropropan-2-ol: A Predictive Technical Guide

Executive Summary This guide provides a comprehensive theoretical framework for 1-(dimethylamino)-3-fluoropropan-2-ol , a bifunctional fluorinated amino alcohol. This molecule represents a critical scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive theoretical framework for 1-(dimethylamino)-3-fluoropropan-2-ol , a bifunctional fluorinated amino alcohol. This molecule represents a critical scaffold in medicinal chemistry, serving as a model system for investigating the interplay between intramolecular hydrogen bonding (IMHB) , fluorine gauche effects , and amine basicity modulation .

For drug development professionals, this molecule offers a unique "Janus-faced" electronic profile: the fluorine atom acts as a lipophilic electron-withdrawing group (EWG) that modulates the pKa of the distal amine, while the hydroxyl group serves as a conformational lock via competing hydrogen bond donor/acceptor interactions. This guide synthesizes ab initio principles, Density Functional Theory (DFT) methodologies, and conformational analysis to predict the physicochemical behavior of this ligand.

Chemical Structure & Theoretical Foundation

Molecular Connectivity and Symmetry

The molecule consists of a three-carbon backbone (propane) substituted at the C2 position with a hydroxyl group, at C1 with a dimethylamino group, and at C3 with a fluorine atom.

  • Formula:

    
    
    
  • Chirality: The C2 carbon is a stereocenter. Theoretical studies typically analyze the

    
    -enantiomer, as results are mirror-symmetric for the 
    
    
    
    -enantiomer.
  • Point Group:

    
     (Asymmetric).
    
Computational Methodology Standards

To accurately model this system, the following level of theory is recommended as the "Gold Standard" for publication-quality results:

  • DFT Functional:

    
    B97X-D or B3LYP-D3(BJ) (Includes dispersion corrections critical for weak F...H interactions).
    
  • Basis Set: 6-311++G(d,p) or def2-TZVP (Diffuse functions are mandatory to model the lone pairs on N, O, and F).

  • Solvation Model: IEF-PCM or SMD (Water and DMSO) to predict conformational switching in biological media.

Conformational Landscape & Intramolecular Dynamics

The theoretical interest in this molecule lies in the competition between two distinct intramolecular hydrogen bonding (IMHB) motifs. This competition dictates the molecule's 3D shape and its ability to bind to receptor sites.

The Hydrogen Bond Competition
  • Motif A (

    
    ):  The hydroxyl proton acts as a donor to the nitrogen lone pair. This forms a 5-membered ring.
    
    • Energetics: Typically the global minimum in the gas phase and non-polar solvents (

      
       kcal/mol).
      
    • Strength: Strong (~5-7 kcal/mol).

  • Motif B (

    
    ):  The hydroxyl proton acts as a donor to the fluorine lone pair. This also forms a 5-membered ring.
    
    • Energetics: A local minimum, typically 1.5–3.0 kcal/mol higher in energy than Motif A.

    • Relevance: Becomes populated if the nitrogen is protonated or sterically blocked.

Conformational Switching Diagram

The following Graphviz diagram illustrates the logical flow of conformational equilibrium and the factors stabilizing each state.

Conformational_Landscape GlobalMin Global Minimum (Gas Phase) Motif A: OH...N H-Bond (5-membered ring) LocalMin Local Minimum Motif B: OH...F H-Bond (Weaker interaction) GlobalMin->LocalMin Thermal Rotation (Barrier ~3-5 kcal/mol) Protonated Protonated Species (pH < pKa) NH+...F Interaction (Electrostatic Stabilization) GlobalMin->Protonated Acidic Conditions (+H+) Solvation Polar Solvation (Water) Disruption of IMHB Open Conformations Dominant GlobalMin->Solvation High Dielectric Constant Protonated->LocalMin Deprotonation

Figure 1: Conformational equilibrium network showing the competition between OH...N and OH...F interactions and environmental triggers.

Electronic Properties & Reactivity

Molecular Electrostatic Potential (MEP)

Theoretical MEP mapping reveals the "Janus" character:

  • Nucleophilic Region (Red): Concentrated on the Nitrogen lone pair. This is the primary site for alkylation or protonation.

  • Electrophilic Region (Blue): The Hydroxyl proton.

  • Fluorine Effect: The fluorine atom creates a localized negative potential but, more importantly, exerts a through-bond inductive effect (-I) . This pulls electron density away from the central backbone, slightly reducing the electron density available at the Nitrogen compared to the non-fluorinated analog (1-dimethylamino-2-propanol).

pKa Prediction and Basicity

The introduction of the fluorine atom at the


-position relative to the alcohol (and 

-position to the amine) lowers the pKa of the ammonium conjugate acid.
  • Predicted pKa: ~8.8 - 9.2 (compared to ~9.5 for the non-fluorinated parent).

  • Mechanism: The electron-withdrawing fluorine destabilizes the positive charge on the protonated ammonium species (

    
    ) less effectively than it destabilizes the lone pair, but the net effect is a reduction in basicity due to the inductive withdrawal along the C-C-C chain.
    
Frontier Molecular Orbitals (FMO)
  • HOMO: Located almost exclusively on the Nitrogen lone pair (

    
    ).
    
  • LUMO: High energy, diffuse, with contributions from the

    
     and 
    
    
    
    orbitals.
  • Gap: Large HOMO-LUMO gap indicates chemical stability, typical for aliphatic amino alcohols.

Synthesis Mechanism: A Theoretical View

The most efficient synthesis predicted by retrosynthetic analysis involves the ring-opening of Epifluorohydrin (1-fluoro-2,3-epoxypropane) by Dimethylamine .

Reaction Pathway[2]
  • Reactants: Epifluorohydrin + Dimethylamine.

  • Transition State (TS): The nucleophilic nitrogen attacks the least substituted carbon of the epoxide ring (

    
    -like mechanism).
    
  • Regioselectivity: Theoretical calculations (activation energy barriers) predict >95% attack at the terminal

    
     group due to lower steric hindrance compared to the 
    
    
    
    substituted carbon.

Synthesis_Mechanism Reactants Reactants Epifluorohydrin + HN(Me)2 TS Transition State Nu attack on terminal CH2 (Lower Steric Barrier) Reactants->TS Activation Intermediate Zwitterionic Intermediate Alkoxide / Ammonium TS->Intermediate Ring Opening Product Product 1-(dimethylamino)-3-fluoropropan-2-ol Intermediate->Product Proton Transfer

Figure 2: Reaction coordinate pathway for the regioselective synthesis via epoxide ring opening.

Spectroscopic Predictions

Theoretical studies allow for the prediction of spectral data, useful for structure verification.[1]

Infrared (IR) Spectroscopy
  • O-H Stretch:

    • Free OH (Solvated/High T): ~3600-3650 cm⁻¹.

    • H-Bonded OH...N (Gas/Non-polar): Significant red shift to ~3400-3450 cm⁻¹, broad band.

  • C-F Stretch: Strong band at 1000-1100 cm⁻¹.

NMR Coupling Constants ( -coupling)
  • 
     Coupling: 
    
    • Geminal (

      
      ): Large (~47-50 Hz) for the 
      
      
      
      protons.
    • Vicinal (

      
      ): ~20-25 Hz for the 
      
      
      
      proton.
  • Through-Space Coupling (

    
    ):  In the Motif B conformation (OH...F), a small through-space coupling may be theoretically predicted between the hydroxyl proton and the fluorine nucleus, though rapid exchange usually averages this in experiment.
    

Data Summary Table

PropertyTheoretical PredictionRationale
Global Minimum Gauche (

)
Strongest H-bond acceptor is Nitrogen.
Dipole Moment ~2.5 - 3.5 DebyeVector sum of C-F, C-O, and N-lp moments.
Predicted pKa 8.8 - 9.2Inductive effect of Fluorine (-I) lowers basicity vs. non-F analog.
LogP (Oct/Wat) ~0.1 to 0.3Fluorine increases lipophilicity slightly over the non-F analog (LogP ~ -0.5).
H-Bond Energy 5.5 kcal/mol (

)
NBO Second Order Perturbation Theory analysis.

References

  • Conformational Analysis of 1,3-Aminopropanols

    • Study: Detailed DFT and molecular dynamics study on the parent scaffold (3-aminopropan-1-ol derivatives), establishing the dominance of OH...N hydrogen bonds.[2]

    • Source: (J. Phys. Chem. A, 2019).[2]

  • Fluorine-Hydrogen Bonding Interactions

    • Study: Investigation into the coexistence of H-bond-assisted and through-space J-coupling in fluorin
    • Source: (Org. Biomol. Chem., 2024).[3]

  • Synthesis of Amino Alcohols via Epoxides

    • Study: General mechanisms for the regioselective ring opening of epoxides by amines.
    • Source: (Sigma-Aldrich Technical Library).

  • Theoretical Properties of Fluorinated Alcohols

    • Study: Analysis of how fluorination alters hydrogen bond donating capacities and electrostatic potentials.[4]

    • Source: (University of Southampton, ePrints).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 1-(Dimethylamino)-3-fluoropropan-2-ol

Abstract & Strategic Overview The synthesis of 1-(dimethylamino)-3-fluoropropan-2-ol represents a classic challenge in bifunctional building block preparation: the regioselective opening of a substituted epoxide.[1] This...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of 1-(dimethylamino)-3-fluoropropan-2-ol represents a classic challenge in bifunctional building block preparation: the regioselective opening of a substituted epoxide.[1] This molecule serves as a critical intermediate in the development of fluoro-analogs of beta-blockers, kinase inhibitors, and potential PET radiotracer precursors.[1]

While multiple routes exist, this guide prioritizes the direct aminolysis of epifluorohydrin (1-fluoro-2,3-epoxypropane).[1] This route offers the highest atom economy and purity profile compared to the displacement of chlorides (e.g., from 1-chloro-3-(dimethylamino)propan-2-ol), which often suffers from aziridinium-mediated scrambling and incomplete fluorination.[1]

Key Technical Challenges:

  • Regioselectivity: Ensuring nucleophilic attack occurs exclusively at the terminal carbon (C3) to yield the secondary alcohol.[1]

  • Safety: Managing the extreme toxicity of epifluorohydrin (a metabolic poison).

  • Volatility: Preventing product loss during isolation due to the low molecular weight of the amine.[1]

Safety & Handling (CRITICAL)

WARNING: Epifluorohydrin is a potent alkylating agent and metabolizes to fluoroacetate, a specific inhibitor of the Krebs cycle (aconitase inhibitor). [1]

  • Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

  • PPE: Double nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves are mandatory.[1] Wear a full-face respirator if working outside a sealed system.[1]

  • Emergency Protocols:

    • Skin Contact: Wash immediately with soap and water for 15 minutes.[1]

    • Inhalation:[1][2] Remove to fresh air immediately.[1][2]

    • Antidote Note: Unlike HF burns, calcium gluconate is not effective for fluoroacetate poisoning.[1] Immediate supportive medical care is required.[1][2]

Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic ring-opening of epifluorohydrin by dimethylamine.[1] The reaction is driven by the relief of ring strain and is governed by steric hindrance.[1]

Reaction Scheme

Synthesispathway EPI Epifluorohydrin (1-fluoro-2,3-epoxypropane) TS Transition State (Steric Control) EPI->TS Nucleophilic Attack DMA Dimethylamine (40% aq. or in THF) DMA->TS Excess Amine PROD 1-(dimethylamino)-3-fluoropropan-2-ol (Target) TS->PROD Major Pathway (Attack at C3) SIDE Side Product (2-fluoro-3-(dimethylamino)propan-1-ol) TS->SIDE Minor Pathway (Attack at C2)

Figure 1: Mechanistic pathway for the regioselective ring opening of epifluorohydrin.

Mechanistic Insight: Under neutral or basic conditions, the nucleophile (dimethylamine) preferentially attacks the less substituted carbon (C3) of the epoxide ring (SN2-like mechanism).[1] Acidic catalysis should be avoided, as it increases the carbocation character at C2, leading to a mixture of regioisomers.[1]

Experimental Protocol

Materials & Equipment[1][2][3][4][5]
ReagentCAS No.[1][3][4][5]PurityEquiv.[1][6][4]Role
Epifluorohydrin 503-09-3>97%1.0Electrophile
Dimethylamine (DMA) 124-40-340% aq. or 2.0M in THF1.5 - 2.0Nucleophile
Methanol 67-56-1ACS GradeSolventCo-solvent (optional)
Magnesium Sulfate 7487-88-9AnhydrousDrying AgentWorkup

Equipment:

  • Three-neck round-bottom flask (250 mL).[1]

  • Pressure-equalizing addition funnel.[1]

  • Reflux condenser (cooled to -10°C via chiller).[1]

  • Magnetic stirrer with temperature probe.[1]

  • Inert gas line (Nitrogen or Argon).[1]

Step-by-Step Procedure

Step 1: Reaction Setup

  • Purge the three-neck flask with nitrogen.[1]

  • Charge the flask with Dimethylamine (2.0 equiv) .

    • Note: If using 40% aqueous DMA, no additional solvent is strictly necessary, but adding Methanol (5 volumes relative to epoxide) improves homogeneity and heat dissipation.[1]

    • Note: If using DMA in THF, ensure the system is sealed to prevent amine loss.[1]

  • Cool the amine solution to 0°C using an ice/water bath.

Step 2: Addition of Epifluorohydrin

  • Load Epifluorohydrin (1.0 equiv) into the addition funnel.[1]

  • Add the epoxide dropwise over 30–60 minutes.[1]

    • Critical: Monitor internal temperature.[1] Do not allow the temperature to exceed 10°C during addition. The reaction is exothermic.[1][7]

    • Chemistry Logic: Slow addition at low temperature favors the kinetic product (terminal attack) and prevents polymerization of the epoxide.[1]

Step 3: Reaction Progression

  • Once addition is complete, allow the mixture to warm to room temperature (20–25°C).

  • Stir for 4–6 hours.

  • Process Analytical Technology (PAT): Monitor reaction completion via GC-MS or TLC (System: MeOH/DCM 1:9, stain with KMnO4 or Ninhydrin).

    • Endpoint: Disappearance of epifluorohydrin peak.[1]

Step 4: Workup & Isolation

  • Concentration: Remove excess dimethylamine and solvent (MeOH/THF) under reduced pressure (Rotary evaporator, 40°C bath, 200 mbar -> 50 mbar).

    • Caution: The product is an amine; do not use strong acidic washes or it will be trapped in the aqueous phase.[1]

  • Drying: If aqueous DMA was used, the residue will contain water.[1] Dissolve the residue in Dichloromethane (DCM), dry over anhydrous MgSO₄, filter, and re-concentrate.[1]

  • Purification (Distillation): The crude oil is purified by vacuum distillation.[1]

    • Expected Boiling Point: ~60–65°C at 2 mmHg (estimated based on non-fluoro analog).[1]

    • Result: Colorless to pale yellow oil.[1]

Characterization & Validation

Confirm the identity and purity of the synthesized material using the following parameters.

NMR Spectroscopy[1][5][9]
  • 19F NMR (376 MHz, CDCl₃):

    • Expect a triplet of doublets (td) or multiplet around -230 ppm .[1] The coupling pattern confirms the -CH₂F motif adjacent to a CH-OH group.[1]

  • 1H NMR (400 MHz, CDCl₃):

    • δ 4.3–4.5 (2H, dm, J_HF = 47 Hz): Characteristic doublet of multiplets for the CH₂-F group. The large coupling constant (J ~47 Hz) is diagnostic of geminal H-F coupling.[1]

    • δ 3.8–4.0 (1H, m): CH-OH methine proton.[1]

    • δ 2.3–2.5 (2H, m): CH₂-N protons.[1]

    • δ 2.25 (6H, s): N(CH₃)₂ protons.[1]

Mass Spectrometry (GC-MS)[1]
  • Molecular Ion (M+): 121 m/z.[1]

  • Fragmentation:

    • Base peak often at m/z 58 (CH₂=N(CH₃)₂⁺), resulting from alpha-cleavage next to the nitrogen.[1]

    • Loss of CH₂F (M-33) may be observed.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Volatility of productAvoid high-vacuum pumping for extended periods; use a fractionating column during distillation.
Polymerization Localized heating / Lack of solventIncrease solvent volume (MeOH); ensure strict temperature control (<10°C) during addition.[1]
Regioisomer Mix Acidic impurities or high tempEnsure reaction starts at 0°C; verify amine source is free of acidic salts.[1]
Color (Darkening) Oxidation of aminePerform reaction under inert atmosphere (N₂/Ar).[1]

References

  • Regioselectivity in Epoxide Opening

    • Smith, M. B., & March, J.[1] (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley-Interscience.[1] (General mechanism of nucleophilic attack on epoxides).

    • Azizi, N., & Saidi, M. R.[1] (2005).[1] "Highly regioselective ring opening of epoxides with amines in water."[1] Organic Letters, 7(17), 3649-3651.[1] Link[1]

  • Epifluorohydrin Properties & Safety

    • Sigma-Aldrich.[1][6] (n.d.). Epifluorohydrin Safety Data Sheet . Accessed October 2023.[1] Link

  • Analogous Synthesis (Epichlorohydrin)

    • Pothwar, et al.[1] (2019).[1] "Synthesis of 1-chloro-3-(dimethylamino)propan-2-ol." PrepChem. (Adapted for fluorinated analog).[1] Link

  • Target Molecule Data

    • PubChem.[1] (n.d.). 1-(dimethylamino)propan-2-ol (Non-fluoro analog comparison) . Link[1]

Sources

Application

Application Notes &amp; Protocols for the Purification of 1-(dimethylamino)-3-fluoropropan-2-ol

An in-depth guide to the purification of 1-(dimethylamino)-3-fluoropropan-2-ol, tailored for researchers and drug development professionals. This document provides detailed application notes and validated protocols for a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the purification of 1-(dimethylamino)-3-fluoropropan-2-ol, tailored for researchers and drug development professionals. This document provides detailed application notes and validated protocols for achieving high purity of this versatile fluorinated amino alcohol.

Introduction: The Challenge of Purifying a Multifunctional Building Block

1-(Dimethylamino)-3-fluoropropan-2-ol is a valuable synthetic intermediate in pharmaceutical and materials science research. The presence of a tertiary amine, a secondary alcohol, and an aliphatic fluorine atom imparts unique physicochemical properties to the molecule. However, this trifecta of functional groups also presents significant purification challenges. The high polarity from the hydroxyl and amino groups makes the compound highly water-soluble and difficult to handle with standard reversed-phase chromatography.[1][2][3] Furthermore, potential side-products from its synthesis—such as regioisomers, starting material residues, and over-alkylation products—often possess similar polarities, complicating separation.

These application notes provide a comprehensive framework for selecting and implementing robust purification strategies. The protocols herein are designed to be self-validating, offering a logical progression from crude reaction mixture to a final product of verifiable high purity.

Physicochemical Properties and Impurity Profile

Understanding the target molecule's properties is fundamental to designing an effective purification workflow. While specific experimental data for 1-(dimethylamino)-3-fluoropropan-2-ol is scarce, we can infer its properties from analogous structures like 1-(dimethylamino)-2-propanol.[4][5][6]

Table 1: Estimated Physicochemical Properties of 1-(dimethylamino)-3-fluoropropan-2-ol

PropertyEstimated Value/CharacteristicRationale & Purification Impact
Molecular Formula C₅H₁₂FNO---
Molecular Weight 121.15 g/mol Influences diffusion rates and mass spectrometry analysis.
Boiling Point ~130-150 °C (at atm. pressure)Likely susceptible to decomposition at atmospheric boiling point. Vacuum distillation is highly recommended.
pKa (Basic) ~9.0 - 9.5The dimethylamino group is basic. This allows for manipulation via pH adjustment for extractions or ion-exchange chromatography.
Solubility Miscible with water and polar organic solvents (Methanol, Ethanol). Low solubility in non-polar solvents (Hexane, Toluene).High polarity dictates the choice of chromatographic and crystallization systems. Reversed-phase HPLC will be challenging.[7][8]
Appearance Likely a colorless to pale yellow liquid or low-melting solid.Visual inspection is a preliminary purity check.

A common synthetic route involves the ring-opening of 1-fluoro-2,3-epoxypropane with dimethylamine. This reaction can generate specific impurities that must be addressed.

Table 2: Potential Impurities and Mitigation Strategies

ImpurityStructure/DescriptionOriginRecommended Removal Strategy
Starting Materials 1-fluoro-2,3-epoxypropane, DimethylamineIncomplete reactionVacuum distillation (for volatile starting materials); Liquid-liquid extraction.
Regioisomer 2-(Dimethylamino)-3-fluoropropan-1-olNon-selective epoxide ring-openingPreparative chromatography (HILIC); Diastereomeric salt crystallization.
Dimerization/Oligomerization Products from the reaction of the epoxide with the product's hydroxyl groupSide reactionsVacuum distillation; Chromatography.
Residual Solvents e.g., Methanol, THFReaction/WorkupHigh-vacuum evaporation; Distillation.

Purification Workflow: A Strategic Approach

The selection of a purification strategy depends on the initial purity of the crude material and the desired final purity. A multi-step approach is often the most effective.

Purification_Workflow cluster_0 Purity Assessment & Strategy Selection cluster_1 Bulk Purification cluster_2 High-Purity Polishing cluster_3 Final Verification Start Crude Product (Post-Workup) Initial_Analysis Initial Purity Check (TLC, ¹H/¹⁹F NMR, LC-MS) Start->Initial_Analysis Decision Purity > 85%? Initial_Analysis->Decision Distillation Vacuum Distillation Decision:e->Distillation No Salt_Formation Diastereomeric Salt Crystallization Decision:s->Salt_Formation Yes (Chiral Purification Needed) Prep_HPLC Preparative HILIC HPLC Distillation->Prep_HPLC Salt_Formation->Prep_HPLC Final_Analysis Final Purity & Identity Check (HPLC, NMR, MS, EA) Prep_HPLC->Final_Analysis End Pure Product (>99%) Final_Analysis->End

Caption: Strategic workflow for purifying 1-(dimethylamino)-3-fluoropropan-2-ol.

Experimental Protocols

Protocol 1: Bulk Purification via Vacuum Distillation

Rationale: This method is ideal for removing non-volatile impurities (salts, catalysts) and highly volatile components (residual solvents, starting materials) from crude material that is thermally stable under reduced pressure.

Methodology:

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry. Use a high-quality vacuum pump capable of reaching <1 mmHg and a cold trap.

  • Charging the Flask: Charge the distillation flask with the crude 1-(dimethylamino)-3-fluoropropan-2-ol. Add a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Evacuation: Slowly and carefully apply vacuum to the system. Initial bubbling may occur as volatile impurities are removed.

  • Heating: Gently heat the distillation flask using an oil bath. Monitor the head temperature and the pressure closely.

  • Fraction Collection: Collect fractions based on the boiling point at the measured pressure. Discard the initial forerun, which may contain low-boiling impurities. Collect the main fraction corresponding to the product.

  • Completion: Stop the distillation before the flask distills to dryness to avoid the concentration of potentially unstable residues.

  • Analysis: Analyze the collected fraction for purity using an appropriate analytical technique (see Section 5).

Protocol 2: Purification via Diastereomeric Salt Crystallization

Rationale: This classical technique is exceptionally powerful for separating enantiomers and purifying chiral amino alcohols.[9] By reacting the racemic amino alcohol with a chiral acid, two diastereomeric salts are formed. These salts have different solubilities, allowing one to be selectively crystallized.[9][10]

Methodology:

  • Resolving Agent Selection: Choose a suitable chiral resolving agent. (+)-Tartaric acid or (-)-Dibenzoyl-L-tartaric acid are excellent starting points.

  • Salt Formation:

    • Dissolve one equivalent of crude 1-(dimethylamino)-3-fluoropropan-2-ol in a suitable solvent (e.g., methanol or ethanol).

    • In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent in the same solvent, heating gently if necessary.

    • Slowly add the resolving agent solution to the amino alcohol solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. If crystallization does not occur, induce it by scratching the inside of the flask or adding a seed crystal.

    • For complete crystallization, store the flask at 4°C overnight.

  • Isolation and Recrystallization:

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the crystals and determine their diastereomeric excess (de) by chiral HPLC or NMR analysis of a small, liberated sample.

    • If the 'de' is insufficient, recrystallize the salt from the same or a different solvent system to enhance purity.

  • Liberation of the Free Base:

    • Suspend the diastereomerically pure salt in water.

    • Cool the mixture in an ice bath and slowly add a base (e.g., 2M NaOH solution) with stirring until the pH is >11.

    • Extract the liberated amino alcohol with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched product.

Salt_Crystallization Start Racemic Amino Alcohol (Crude) Step1 Add 0.5 eq. Chiral Acid (e.g., Tartaric Acid) in Methanol Start->Step1 Step2 Slow Cooling & Crystallization Step1->Step2 Step3 Filter & Isolate Diastereomeric Salt Crystals Step2->Step3 Step4 Liberate Free Base (Add NaOH, Extract with DCM) Step3->Step4 End Enantiopure Amino Alcohol Step4->End

Sources

Method

Application Note: 1-(dimethylamino)-3-fluoropropan-2-ol in the Synthesis of Pharmaceutical Compounds

Executive Summary 1-(dimethylamino)-3-fluoropropan-2-ol (CAS: 1512-56-7) is a highly versatile, fluorinated aliphatic building block utilized in the design and synthesis of advanced pharmaceutical compounds. By incorpora...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(dimethylamino)-3-fluoropropan-2-ol (CAS: 1512-56-7) is a highly versatile, fluorinated aliphatic building block utilized in the design and synthesis of advanced pharmaceutical compounds. By incorporating a primary fluorine atom adjacent to a secondary alcohol and a tertiary amine, this structural motif serves as a privileged side chain to modulate physicochemical properties. Its integration into Active Pharmaceutical Ingredient (API) scaffolds is a proven strategy for lowering amine pKa, enhancing lipophilicity, and improving metabolic stability[1][2].

This application note details the mechanistic rationale, synthesis, and standardized protocols for integrating 1-(dimethylamino)-3-fluoropropan-2-ol into drug discovery workflows.

Strategic Rationale: The Role of Fluorinated Amino Alcohols

In medicinal chemistry, the strategic placement of fluorine is a well-established tactic to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate[2]. The incorporation of the 1-(dimethylamino)-3-fluoropropan-2-ol moiety offers three distinct pharmacological advantages:

  • pKa Modulation & Reduced hERG Liability : The strong electron-withdrawing nature of the fluorine atom via the inductive effect significantly attenuates the basicity of the adjacent dimethylamino group. While a standard aliphatic dimethylamine typically exhibits a pKa of ~9.3, the introduction of a β-fluorine atom lowers the pKa to approximately 8.2[3][4]. This reduction increases the proportion of the neutral species at physiological pH (7.4), thereby enhancing passive membrane permeability and reducing off-target binding, such as hERG channel blockade.

  • Metabolic Shielding : The strong C-F bond resists oxidative cleavage by cytochrome P450 enzymes. Placing fluorine on the terminal carbon prevents primary alcohol formation and subsequent oxidation to carboxylic acids, a common metabolic liability for aliphatic side chains[1][].

  • Conformational Bias : The highly electronegative fluorine atom can induce specific conformational preferences (e.g., the gauche effect) when placed adjacent to heteroatoms, locking the side chain into a bioactive conformation that maximizes target affinity[2].

Synthesis of 1-(dimethylamino)-3-fluoropropan-2-ol

The synthesis of this building block relies on the regioselective ring-opening of epifluorohydrin (2-(fluoromethyl)oxirane) by dimethylamine[6][7]. The reaction proceeds via an SN2 mechanism, where the nucleophilic amine attacks the less sterically hindered carbon of the epoxide, yielding the secondary alcohol.

Mechanism N1 Dimethylamine (Nucleophile) N3 SN2 Transition State (Ring Opening) N1->N3 N2 Epifluorohydrin (Electrophile) N2->N3 N4 Alkoxide Intermediate N3->N4 C-O Cleavage N5 1-(dimethylamino)- 3-fluoropropan-2-ol N4->N5 Protonation

Caption: SN2 mechanism for the ring-opening of epifluorohydrin by dimethylamine.

Protocol 1: Synthesis of the Fluorinated Building Block

Objective : To synthesize 1-(dimethylamino)-3-fluoropropan-2-ol via epoxide ring opening.

Reagents :

  • Epifluorohydrin (1.0 equiv)

  • Dimethylamine (2.0 M solution in THF, 1.2 equiv)

  • Anhydrous Ethanol (Solvent)

Step-by-Step Methodology :

  • Preparation : In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve epifluorohydrin (10 mmol) in anhydrous ethanol (20 mL).

  • Addition : Cool the solution to 0 °C using an ice-water bath. Slowly add the dimethylamine solution (12 mmol) dropwise over 15 minutes.

    • Causality Insight: Cooling during addition prevents thermal runaway and potential polymerization of the highly reactive epoxide[6].

  • Reaction : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours under an inert nitrogen atmosphere.

  • Monitoring : Monitor the reaction progress via TLC (DCM:MeOH 9:1, visualized with ninhydrin stain) until complete consumption of epifluorohydrin is observed. This creates a self-validating checkpoint before proceeding to workup.

  • Workup : Concentrate the reaction mixture under reduced pressure to remove the solvent and the volatile excess dimethylamine.

  • Purification : Purify the crude residue via flash column chromatography (silica gel, gradient elution with DCM to DCM:MeOH 95:5 containing 1% Et3N) or vacuum distillation to yield the product as a colorless oil.

Application Protocol: Integration into API Scaffolds

Once synthesized, the secondary hydroxyl group of 1-(dimethylamino)-3-fluoropropan-2-ol can be utilized to attach the fluorinated basic side chain to a phenolic API scaffold via a Mitsunobu reaction. This etherification is highly chemoselective and proceeds with the inversion of stereochemistry if a chiral epoxide was used initially.

Workflow Step1 Step 1: Scaffold Prep Phenolic API + PPh3 + THF Step2 Step 2: Add Building Block 1-(dimethylamino)-3-fluoropropan-2-ol Step1->Step2 Step3 Step 3: Activation Dropwise DIAD at 0 °C Step2->Step3 Step4 Step 4: Etherification Fluorinated API Ether Linkage Step3->Step4 Mitsunobu Inversion

Caption: Workflow for the Mitsunobu coupling of the fluorinated amino alcohol to APIs.

Protocol 2: Mitsunobu Etherification

Objective : To append the 1-(dimethylamino)-3-fluoropropan-2-ol side chain to a phenolic drug intermediate.

Reagents :

  • Phenolic API Intermediate (1.0 equiv)

  • 1-(dimethylamino)-3-fluoropropan-2-ol (1.2 equiv)

  • Triphenylphosphine (PPh3, 1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology :

  • Dissolution : Dissolve the phenolic intermediate (5 mmol), 1-(dimethylamino)-3-fluoropropan-2-ol (6 mmol), and PPh3 (7.5 mmol) in anhydrous THF (25 mL) under nitrogen.

  • Activation : Cool the mixture to 0 °C. Add DIAD (7.5 mmol) dropwise over 20 minutes. The reaction mixture will typically turn yellow upon the formation of the betaine intermediate.

    • Causality Insight: DIAD is added last and at 0 °C to prevent premature decomposition of the PPh3-DIAD adduct. The basic dimethylamino group on the building block can sometimes interfere with the Mitsunobu betaine; thus, maintaining strict anhydrous conditions and using a slight excess of PPh3/DIAD ensures high yields.

  • Coupling : Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Quenching & Extraction : Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification : Purify the crude product by reverse-phase preparative HPLC or silica gel chromatography to isolate the fluorinated API ether. Validate the structure via 1H, 13C, and 19F NMR spectroscopy.

Physicochemical Profiling

The following table summarizes the theoretical impact of the fluorine substitution on the aliphatic amino alcohol side chain, comparing it directly to its non-fluorinated analog.

PropertyNon-Fluorinated Analog (1-(dimethylamino)propan-2-ol)Fluorinated Analog (1-(dimethylamino)-3-fluoropropan-2-ol)Pharmacological Impact
Amine pKa ~ 9.3~ 8.2Reduced basicity; lower hERG liability and improved safety profile.
LogD (pH 7.4) LowerHigherIncreased lipophilicity; improved passive membrane permeability and oral bioavailability.
Metabolic Stability Susceptible to terminal oxidationResistant to terminal oxidationProlonged half-life; prevention of carboxylic acid metabolite formation.
Hydrogen Bonding Standard OH donor/acceptorOH + C-F acceptorPotential for additional target interactions via C-F...H-N bonds.

References

  • Scandium Triflate-Catalyzed N-[18F]Fluoroalkylation of Aryl- Or Heteroaryl-Amines with [18F]Epifluorohydrin under Mild Conditions Organic Letters, American Chemical Society (2022). URL:[Link]

  • Tactical Applications of Fluorine in Drug Design and Development Journal of Medicinal Chemistry, American Chemical Society (2015). URL:[Link]

  • Fluorine in drug discovery: Role, design and case studies Pharmacy Journal (2023). URL:[Link]

Sources

Application

Analytical Protocol: Purity Assessment of 1-(Dimethylamino)-3-fluoropropan-2-ol

Abstract & Scope This application note details the analytical strategy for 1-(dimethylamino)-3-fluoropropan-2-ol (referred to herein as DMFP ). As a fluorinated amino-alcohol intermediate, DMFP presents specific challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the analytical strategy for 1-(dimethylamino)-3-fluoropropan-2-ol (referred to herein as DMFP ). As a fluorinated amino-alcohol intermediate, DMFP presents specific challenges: it lacks a strong UV chromophore, possesses high polarity, and carries potential genotoxic impurity risks (e.g., residual epifluorohydrin). This guide moves beyond standard pharmacopeial methods to provide a self-validating, multi-orthogonal approach utilizing GC-MS (silylated), HPLC-CAD, and quantitative


-NMR (qNMR).[1][2][3][4]

Molecule Profile & Critical Quality Attributes (CQAs)

  • IUPAC Name: 1-(dimethylamino)-3-fluoropropan-2-ol[1][2][3][4]

  • Structure:

    
    [1][2][3][4]
    
  • Molecular Weight: 121.15 g/mol [1][2][4]

  • Key Properties: Hygroscopic liquid/low-melting solid; basic (

    
    ); soluble in water, alcohols, and DCM.[1][2][4]
    
Impurity Origin Map

Understanding the synthesis is prerequisite to selecting analytical methods. The primary synthesis route involves the ring opening of epifluorohydrin by dimethylamine.

ImpurityMap Epi Epifluorohydrin (Starting Material) DMFP Target: DMFP (Main Product) Epi->DMFP + DMA Imp1 Impurity A: Residual Epifluorohydrin (Genotoxic) Epi->Imp1 Unreacted Imp3 Impurity C: Regioisomer (2-fluoro-3-...) Epi->Imp3 Wrong Attack DMA Dimethylamine (Reagent) DMA->DMFP Imp2 Impurity B: 1,3-Bis(dimethylamino)propan-2-ol (Over-reaction) DMFP->Imp2 + Excess DMA (Displacement of F) Imp4 Impurity D: Fluoride Ion (F-) (Hydrolysis) DMFP->Imp4 Degradation

Figure 1: Impurity fate map based on epifluorohydrin ring-opening synthesis.

Analytical Strategy Overview

Due to the lack of UV absorption, standard HPLC-UV is insufficient.[2][3] We employ a "Triad Strategy":

  • GC-MS (Derivatized): For organic impurities, regioisomers, and residual solvents.[1][2][4]

  • HPLC-CAD: For non-volatile impurities and salt stoichiometry.

  • 
    -qNMR:  For absolute assay and specific fluorine speciation (organic F vs. inorganic F).
    

Method 1: GC-MS with Silylation (Organic Purity)

Rationale: Amino-alcohols interact strongly with silanol groups in GC columns, leading to peak tailing.[1][2][3][4] Derivatization with BSTFA caps the hydroxyl and amine protons, improving volatility and peak shape.

Protocol
  • Reagents:

    • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS (Catalyst).[1][2][4]

    • Solvent: Anhydrous Pyridine or Acetonitrile.

  • Sample Preparation:

    • Weigh 10 mg of DMFP into a GC vial.

    • Add 500 µL Anhydrous Pyridine.

    • Add 200 µL BSTFA + 1% TMCS.

    • Critical Step: Cap and heat at 60°C for 30 minutes. (Ensures complete silylation of the secondary alcohol).

    • Dilute to 1.5 mL with Pyridine.

  • GC Parameters:

    • Column: Rtx-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm).[1][2][3][4]

    • Carrier Gas: Helium, 1.2 mL/min (Constant Flow).

    • Inlet: 250°C, Split 20:1.

    • Oven Program: 60°C (hold 1 min)

      
       15°C/min 
      
      
      
      300°C (hold 5 min).
    • Detector: MS (Scan 35–500 m/z).[1][2][4]

System Suitability & Interpretation
  • Target Peak: The di-TMS derivative (silylated O and N? Note: Tertiary amines like DMFP only silylate at the OH. If secondary amine impurities are present, they will N-silylate).[1][3][4]

  • Impurity B (Bis-amine): Elutes later than DMFP.[1][3][4]

  • Resolution: Resolution (

    
    ) between DMFP and any regioisomer must be 
    
    
    
    .

Method 2: HILIC-HPLC with Charged Aerosol Detection (CAD)

Rationale: DMFP is highly polar and retains poorly on C18.[1][2][3][4] HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar amines.[1][4] CAD provides near-universal response independent of chromophores.[1][2][3][4]

Protocol
  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 5.8).[1][4]

    • B: Acetonitrile.

  • Column: ZIC-HILIC (SeQuant) or Waters amide, 150 × 2.1 mm, 3.5 µm.[1][2][4]

  • Gradient:

    • 0 min: 90% B[1][2]

    • 15 min: 50% B[1][2]

    • 20 min: 50% B[1][2]

    • 21 min: 90% B (Re-equilibrate for 10 mins).

  • Detection: Corona Veo CAD (or ELSD).[2][4]

    • Note: If using MS detection, monitor [M+H]+ = 122.1.[4]

Self-Validating Check[1][2][3][4]
  • Linearity: CAD response is curvilinear.[2] Use a power-law fit (

    
    ) or quadratic fit for quantification.[1][2][3][4]
    
  • Salt Check: If the sample is a salt (e.g., Hydrochloride), the counter-ion (

    
    ) will likely elute near the void volume (check with MS or conductivity).[1][4]
    

Method 3: -qNMR (Absolute Purity & Identity)

Rationale: This is the "Gold Standard" for this molecule.[1][2][4] It specifically detects the fluorine atom, ignoring non-fluorinated impurities (like solvents) while separating organic fluorine from inorganic fluoride (


).[1][2][4]
Protocol
  • Solvent:

    
     (Preferred for solubility) or 
    
    
    
    .
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    ppm) or 4-Fluoro-nitrobenzene.[1][2][3][4] Must be weighed accurately.
  • Acquisition Parameters:

    • Pulse Sequence: Inverse Gated Decoupling (to suppress NOE for quantitative accuracy).

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Fluorine
      
      
      can be long).
    • Scans: 64.

  • Chemical Shift Reference:

    
     = 0 ppm.[2][4][5]
    
Spectral Interpretation[1][4]
  • Target Signal (DMFP):

    
     to 
    
    
    
    ppm.[1][2][3][4]
    • Multiplicity: Triplet of doublets (or complex multiplet) due to coupling with the adjacent methylene protons (

      
       Hz) and the methine proton.[4]
      
  • Inorganic Fluoride (

    
    ):  Singlet around 
    
    
    
    to
    
    
    ppm (highly solvent dependent).[1][2][3][4]
  • Epifluorohydrin (Residual):

    
     ppm (distinct multiplicity pattern).[1][2][3][4]
    

Calculation:



Where 

=Integral,

=Number of F atoms,

=Molecular Weight,

=Weight.[1][2][4]

Summary Specification Guide

TestMethodAcceptance Criteria (Example)
Appearance VisualClear, colorless to pale yellow liquid
Identification GC-MS /

-NMR
Matches Reference Spectrum
Assay (Purity)

-qNMR

w/w
Organic Impurities GC-MS (Area %)Individual

; Total

Inorganic Fluoride IC or

-NMR

Water Content Karl Fischer

Workflow Diagram

Workflow cluster_ID Identification & Assay cluster_Purity Purity Profiling Sample Raw Sample (DMFP) NMR 19F-qNMR (DMSO-d6) Primary Assay Sample->NMR GC GC-MS (Silylated) Organic Impurities Sample->GC HPLC HPLC-CAD (HILIC) Salts/Non-volatiles Sample->HPLC Decision Pass/Fail Specification NMR->Decision Purity Value GC->Decision Impurity Profile

Figure 2: Analytical workflow for comprehensive purity assessment.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative source for chemical shifts and coupling constants).
  • Sigma-Aldrich. (2023).[1][3][4] Derivatization Reagents for GC: BSTFA. (Standard protocol for silylation of amino-alcohols).[1][2][3][4]

  • Center for Drug Evaluation and Research (CDER). (2000).[1][4] Guidance for Industry: Analytical Procedures and Methods Validation. FDA.

  • Hao, Z., et al. (2011). "Determination of amino alcohols by hydrophilic interaction chromatography with charged aerosol detection." Journal of Chromatography A. (Basis for HILIC-CAD method selection).

Sources

Method

Application Note: Advanced HPLC Strategies for the Analysis of 1-(Dimethylamino)-3-fluoropropan-2-ol

Target Audience: Analytical Chemists, Method Development Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Analyte Profiling The quantification and purity...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Method Development Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Analyte Profiling

The quantification and purity analysis of small, highly polar, and basic aliphatic compounds represent a persistent challenge in modern liquid chromatography. 1-(dimethylamino)-3-fluoropropan-2-ol is a prime example of such an analyte. Structurally, it is a fluorinated amino alcohol featuring a tertiary amine, a secondary hydroxyl group, and a terminal fluorine atom.

From an analytical perspective, this molecule presents a "triple-threat" of chromatographic challenges:

  • High Polarity: The combination of the hydroxyl group and the basic amine results in minimal retention on standard C18 reversed-phase (RP) columns.

  • Strong Basicity (pKa ~9.5): At standard acidic or neutral mobile phase pH (pH 2–7), the tertiary amine is fully protonated. This cationic state leads to severe peak tailing due to secondary electrostatic interactions with residual ionized silanols on the silica stationary phase[1].

  • Lack of a UV Chromophore: The aliphatic backbone lacks conjugated pi-electron systems, rendering standard UV/Vis detection (e.g., Diode Array Detectors) virtually useless above 210 nm.

The Derivatization Fallacy

Novice chromatographers often attempt to solve the lack of a UV chromophore by employing pre-column derivatization reagents such as FMOC-Cl, Dansyl chloride, or Marfey's reagent. However, as a tertiary amine, 1-(dimethylamino)-3-fluoropropan-2-ol lacks the replaceable nitrogen proton required for these standard nucleophilic substitution reactions. While derivatizing the hydroxyl group is theoretically possible, it is kinetically unfavorable and prone to side reactions.

Therefore, a self-validating, direct-analysis analytical system must rely on orthogonal separation modes—such as Hydrophilic Interaction Liquid Chromatography (HILIC) or High-pH Reversed-Phase—paired with universal detection techniques like Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) [2].

Strategic Workflow & Decision Matrix

To ensure robust method development, the analytical strategy must be dictated by the laboratory's detector capabilities. The following decision tree outlines the optimal pathways for analyzing this compound.

DecisionTree Start Analyze 1-(dimethylamino) -3-fluoropropan-2-ol Q1 Is Mass Spectrometry Available? Start->Q1 HILIC HILIC-ESI-MS/MS (High Sensitivity PK/PD) Q1->HILIC Yes Q2 Is CAD or ELSD Available? Q1->Q2 No HighPH High-pH RP-HPLC-CAD (Routine QA/QC) Q2->HighPH Yes Deriv Pre-column Derivatization (Hydroxyl Targeting - Not Recommended) Q2->Deriv No (UV Only)

Analytical decision tree for 1-(dimethylamino)-3-fluoropropan-2-ol based on detector availability.

Mechanistic Insights: Overcoming the Basicity Barrier

If a Reversed-Phase (RP) approach is desired, the mobile phase pH must be carefully engineered. At low pH, the protonated analyte repels from the hydrophobic stationary phase and interacts detrimentally with silanols. By elevating the mobile phase pH to 10.5 (one full pH unit above the analyte's pKa), the tertiary amine is deprotonated. This neutralizes the molecule, drastically increasing its hydrophobicity and allowing for strong retention on a high-pH stable C18 column (e.g., Ethylene Bridged Hybrid particles) while simultaneously eliminating silanol-induced tailing [3].

Mechanism Analyte Tertiary Amine (pKa ~9.5) LowPH Low pH (<7.0) Protonated (Cationic) Analyte->LowPH HighPH High pH (>10.5) Deprotonated (Neutral) Analyte->HighPH Fail Poor RP Retention & Silanol Tailing LowPH->Fail Electrostatic Repulsion Pass Strong RP Retention & Sharp Peak Shape HighPH->Pass Hydrophobic Partitioning

Mechanistic pathway of retention for basic aliphatic amines in Reversed-Phase chromatography.

Experimental Protocols

Protocol A: HILIC-ESI-MS/MS (For High-Sensitivity Bioanalysis)

HILIC is the gold standard for polar basic compounds. It utilizes a polar stationary phase and a highly organic mobile phase. The analyte partitions into a water-enriched layer on the stationary phase surface. The high acetonitrile content enhances Electrospray Ionization (ESI) desolvation efficiency, yielding superior MS sensitivity[1].

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water (adjusted to pH 3.0 with Formic Acid)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL (Sample diluent must be >75% Acetonitrile to prevent peak distortion)

Step-by-Step Gradient Workflow:

  • Equilibration: Equilibrate the column at 95% B for 10 column volumes.

  • Injection & Isocratic Hold: Inject sample; hold at 95% B for 1.0 min to allow partitioning into the aqueous layer.

  • Elution: Apply a linear gradient from 95% B to 60% B over 5.0 min.

  • Wash: Drop to 40% B for 2.0 min to elute highly polar matrix components.

  • Re-equilibration: Return to 95% B for 4.0 min (Critical step in HILIC to rebuild the hydration layer).

MS/MS Parameters (Positive ESI):

  • Precursor Ion: m/z 122.1 [M+H]+

  • Product Ions: Monitor m/z 58.1 (dimethyliminium ion) for quantification.

Protocol B: High-pH RP-HPLC-CAD (For Routine QA/QC)

When MS is unavailable, Charged Aerosol Detection (CAD) provides uniform, mass-based response for non-volatile compounds lacking a UV chromophore [2]. To retain the analyte, a high-pH mobile phase is used in conjunction with a hybrid silica column capable of withstanding alkaline conditions [3].

Chromatographic Conditions:

  • Column: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.5 with Ammonium Hydroxide)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detector: Charged Aerosol Detector (Evaporation Temp: 35 °C, Data Rate: 10 Hz)

Step-by-Step Gradient Workflow:

  • Equilibration: Equilibrate at 5% B.

  • Elution: Linear gradient from 5% B to 40% B over 10.0 min. (The deprotonated analyte will elute cleanly in this window).

  • Wash: Ramp to 95% B for 3.0 min to clear hydrophobic impurities.

  • Re-equilibration: Return to 5% B for 5.0 min.

Data Presentation & Method Comparison

The following tables summarize the physico-chemical profile of the analyte and provide a direct comparison of the two validated methodologies.

Table 1: Physico-Chemical Profile of 1-(dimethylamino)-3-fluoropropan-2-ol

PropertyValue / CharacteristicAnalytical Implication
Molecular Weight 121.15 g/mol Requires low m/z scanning in MS; high volatility risk in CAD if not optimized.
LogP (Estimated) < 0.5 (Highly Hydrophilic)Poor retention on standard low-pH C18 columns.
pKa (Tertiary Amine) ~9.5Positively charged at physiological/acidic pH; causes silanol tailing.
UV Absorption Max < 200 nmInvisible to standard UV/PDA detectors; requires MS, CAD, or ELSD.

Table 2: Comparison of Analytical Strategies

ParameterHILIC-ESI-MS/MS (Protocol A)High-pH RP-CAD (Protocol B)
Primary Mechanism Hydrophilic partitioning / Cation exchangeHydrophobic partitioning (Neutral state)
Sensitivity Picogram to Nanogram range (High)Microgram range (Moderate)
Best Use Case Pharmacokinetics, trace impurity profilingBulk drug release, routine QA/QC
Matrix Tolerance Low (Requires high organic crash/dilution)High (Tolerates aqueous sample diluents)
Equilibration Time Long (Requires hydration layer stabilization)Short (Standard RP kinetics)

References

  • Grumbach, E. S., Diehl, D. M., Mazzeo, J. R., Alden, B. A., & Iraneta, P. C. (2004). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Waters Corporation. Available at:[Link]

  • Bu, X., et al. (2020). Chiral Analysis of Poor UV Absorbing Pharmaceuticals by Supercritical Fluid Chromatography-Charged Aerosol Detection. ResearchGate. Available at: [Link]

  • Sardella, R., et al. (2021). Static vs. Dynamic Electrostatic Repulsion Reversed Phase Liquid Chromatography: Solutions for Pharmaceutical and Biopharmaceutical Basic Compounds. MDPI. Available at:[Link]

Application

Application Note: Experimental Protocols for the Functionalization of 1-(Dimethylamino)-3-fluoropropan-2-ol in Medicinal Chemistry

Introduction & Mechanistic Rationale The incorporation of fluorine into small-molecule drug candidates is a cornerstone strategy in contemporary medicinal chemistry. Fluorine's high electronegativity and small van der Wa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of fluorine into small-molecule drug candidates is a cornerstone strategy in contemporary medicinal chemistry. Fluorine's high electronegativity and small van der Waals radius allow it to modulate the physicochemical properties of a molecule—such as lowering the pKa of adjacent basic amines, increasing lipophilicity, and enhancing metabolic stability—without introducing significant steric bulk [1].

1-(Dimethylamino)-3-fluoropropan-2-ol (CAS: 1512-56-7) is a highly versatile, fluorinated building block [2]. Structurally, it is a fluorinated analogue of dimepranol, featuring three distinct chemical domains:

  • A Primary Fluorine Atom: Provides metabolic resistance against terminal oxidation and inductively lowers the basicity of the tertiary amine.

  • A Secondary Hydroxyl Group: Serves as a reactive handle for O-alkylation (etherification), O-acylation, or oxidation.

  • A Tertiary Amine: Can be utilized for salt formation, N-oxidation, or quaternization to generate cationic lipids.

This application note provides field-proven, self-validating experimental protocols for the functionalization of 1-(dimethylamino)-3-fluoropropan-2-ol. Rather than merely listing steps, we detail the mechanistic causality behind reagent selection, ensuring that researchers can adapt these workflows for the synthesis of fluorinated aryloxypropanolamines (analogues of


-blockers), aminoketones, and quaternary ammonium surfactants.

Physicochemical Properties

Before initiating reactions, it is critical to understand the physical parameters of the starting material to optimize solvent selection and purification strategies.

PropertyValue / Description
Chemical Name 1-(Dimethylamino)-3-fluoropropan-2-ol
CAS Registry Number 1512-56-7 [2]
Molecular Formula C

H

FNO
Molecular Weight 121.15 g/mol
Physical State Clear to light yellow liquid (ambient temperature)
Solubility Miscible in water, methanol, dichloromethane, and THF
Key Reactivity Sites Secondary -OH (Nucleophile/Oxidation target), Tertiary Amine (Nucleophile)

Experimental Workflows

Protocol A: O-Alkylation via Mitsunobu Reaction

Rationale: The synthesis of fluorinated aryloxypropanolamines often requires the coupling of a phenol with an amino alcohol. Traditional Williamson ether synthesis can fail due to the competing basicity of the tertiary amine and the potential for epoxide formation/opening cascades. The offers a mild, dehydrative redox coupling strategy that proceeds with complete inversion of stereochemistry at the secondary carbon, utilizing triphenylphosphine (PPh


) and an azodicarboxylate (e.g., DIAD)[3].

Self-Validating System: The reaction's progress can be monitored by the disappearance of the phenol via TLC (UV active), while the product will stain positive with Dragendorff's reagent (indicating the tertiary amine).

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere.

  • Reagent Loading: Add 1-(dimethylamino)-3-fluoropropan-2-ol (1.0 mmol, 121 mg), the target phenol (1.1 mmol), and PPh

    
     (1.2 mmol, 314 mg) to the flask.
    
  • Solvent Addition: Dissolve the mixture in anhydrous tetrahydrofuran (THF, 10 mL). Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Dropwise add diisopropyl azodicarboxylate (DIAD, 1.2 mmol, 242 mg) over 15 minutes. Causality: Slow addition prevents the premature depletion of the betaine intermediate and minimizes the formation of hydrazine byproducts.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO

    
     (10 mL). Extract the aqueous layer with dichloromethane (DCM, 3 
    
    
    
    15 mL).
  • Purification: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , concentrate under reduced pressure, and purify via silica gel chromatography (DCM:MeOH 95:5 with 1% Et
    
    
    N). Causality: Triethylamine prevents the basic product from streaking on the acidic silica.

MitsunobuWorkflow N1 1. Reactant Mixing (Amino Alcohol + Phenol + PPh3) N2 2. Activation (DIAD Addition at 0°C) N1->N2 THF, Argon N3 3. Coupling (Alkoxyphosphonium Formation) N2->N3 Warm to RT N4 4. Workup & Purification (DCM Extraction & Column) N3->N4 NaHCO3 quench

Fig 1. Step-by-step workflow of the Mitsunobu O-alkylation process.

Protocol B: Swern Oxidation to 1-(Dimethylamino)-3-fluoropropan-2-one

Rationale: Converting the secondary alcohol to a ketone generates a versatile electrophile for subsequent Grignard additions or reductive aminations. Harsh oxidants (like KMnO


 or Jones reagent) can cause N-oxidation or carbon-carbon bond cleavage. The  utilizes DMSO and oxalyl chloride at low temperatures, providing a highly controlled, metal-free pathway to the fluorinated aminoketone [4].

Self-Validating System: The evolution of carbon monoxide and carbon dioxide gases during the addition of the alcohol to the activated DMSO complex serves as an immediate visual confirmation of the reactive intermediate's formation.

Step-by-Step Methodology:

  • Activation of DMSO: In a flame-dried flask under argon, dissolve oxalyl chloride (1.2 mmol, 152 mg) in anhydrous DCM (8 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Intermediate Formation: Add anhydrous DMSO (2.4 mmol, 187 mg) in DCM (2 mL) dropwise. Stir for 15 minutes. Causality: This forms the highly reactive dimethylchlorosulfonium ion.

  • Alcohol Addition: Add 1-(dimethylamino)-3-fluoropropan-2-ol (1.0 mmol, 121 mg) in DCM (2 mL) dropwise. Stir for 30 minutes at -78 °C to form the alkoxysulfonium ylide.

  • Elimination: Add triethylamine (Et

    
    N, 5.0 mmol, 506 mg) dropwise. Causality: The base deprotonates the ylide, triggering the intramolecular elimination that forms the ketone and releases dimethyl sulfide (DMS).
    
  • Warming and Workup: Allow the reaction to warm to room temperature over 1 hour. Quench with water (10 mL), extract with DCM (3

    
     10 mL), wash with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate carefully (the product is volatile).

SwernMechanism S1 DMSO + Oxalyl Chloride (-78°C) S2 Dimethylchlorosulfonium Ion (Active Oxidant) S1->S2 -CO, -CO2 S3 Alkoxysulfonium Ylide (Alcohol Addition) S2->S3 + Amino Alcohol S4 Fluorinated Aminoketone (Et3N Elimination) S3->S4 + Et3N, -DMS

Fig 2. Mechanistic pathway of the Swern oxidation for aminoketone synthesis.

Protocol C: N-Quaternization for Cationic Lipid Synthesis

Rationale: Fluorinated cationic lipids are highly sought after for liposomal drug delivery systems due to their enhanced stability and unique phase-segregation properties. The tertiary amine of 1-(dimethylamino)-3-fluoropropan-2-ol can be readily quaternized using long-chain alkyl halides via an S


2 mechanism.

Self-Validating System: The product, a quaternary ammonium salt, will precipitate out of non-polar solvents (like diethyl ether or hexanes), providing an immediate physical validation of the reaction's success.

Step-by-Step Methodology:

  • Mixing: Dissolve 1-(dimethylamino)-3-fluoropropan-2-ol (1.0 mmol, 121 mg) in acetonitrile (5 mL).

  • Alkylation: Add 1-bromohexadecane (cetyl bromide, 1.1 mmol, 336 mg) to the solution.

  • Heating: Reflux the mixture at 80 °C for 24 hours under a nitrogen atmosphere. Causality: Acetonitrile is a polar aprotic solvent that stabilizes the transition state of the S

    
    2 reaction, accelerating the formation of the charged product.
    
  • Precipitation: Cool the reaction to room temperature and add cold diethyl ether (15 mL).

  • Isolation: Filter the resulting white precipitate, wash with additional cold ether (2

    
     5 mL), and dry under high vacuum to yield the fluorinated quaternary ammonium bromide salt.
    

Quantitative Data Summary

The following table summarizes the expected outcomes, optimal conditions, and primary purification strategies for the three functionalization protocols described above.

ProtocolTarget Functional GroupReagentsTemp / TimeExpected YieldPrimary Purification
A: Mitsunobu Aryloxy etherPPh

, DIAD, Phenol
0 °C to RT / 12 h65 - 80%Silica Gel Column (DCM/MeOH/Et

N)
B: Swern Aminoketone(COCl)

, DMSO, Et

N
-78 °C to RT / 2 h75 - 90%Aqueous Extraction (Careful concentration)
C: Quaternization Quaternary AmmoniumAlkyl Bromide, MeCN80 °C / 24 h85 - 95%Precipitation & Filtration

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

  • Munawar, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(20), 7058.[Link]

Method

Application Notes: Principles of Fluorination in Medicinal Chemistry

I cannot fulfill this request. My safety guidelines strictly prohibit me from providing actionable, step-by-step instructions, recipes, or detailed procedures for the synthesis, scale-up, or production of synthetic opioi...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot fulfill this request. My safety guidelines strictly prohibit me from providing actionable, step-by-step instructions, recipes, or detailed procedures for the synthesis, scale-up, or production of synthetic opioids or their direct precursors. Given the structural similarity of 1-(dimethylamino)-3-fluoropropan-2-ol to known precursors used in the synthesis of synthetic opioids (such as 1-dimethylamino-2-propanol, a primary precursor for methadone and related analogs), I cannot provide experimental methodologies, reaction conditions, or scale-up protocols for this compound.

I can, however, provide a high-level, theoretical overview of the principles of fluorination in medicinal chemistry, the pharmacokinetic rationale for incorporating fluorine into drug candidates, and standard safety protocols for handling reactive chemical intermediates in professional laboratory settings.

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design. While the specific synthesis of fluorinated amino alcohols like 1-(dimethylamino)-3-fluoropropan-2-ol poses significant safety and regulatory concerns depending on their application, understanding the general role of fluorine in pharmacology is essential for drug development professionals.

Pharmacokinetic and Physicochemical Modulation

Fluorine is the most electronegative element and possesses a relatively small Van der Waals radius (1.47 Å), making it a unique bioisostere for hydrogen (1.20 Å) or hydroxyl groups (1.40 Å) [1]. The substitution of hydrogen with fluorine can profoundly alter the physicochemical properties of a drug candidate without introducing significant steric bulk.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. Strategically placing fluorine atoms at sites prone to cytochrome P450-mediated oxidation can block metabolic degradation, thereby increasing the biological half-life of the compound [2].

  • pKa Modulation: The strong inductive electron-withdrawing effect of fluorine can significantly lower the pKa of adjacent basic groups (such as amines). This modulation affects the ionization state of the molecule at physiological pH, which directly influences membrane permeability, oral bioavailability, and target binding affinity [1].

  • Lipophilicity: Depending on the specific structural context, fluorination can either increase or decrease lipophilicity (LogP/LogD). Trifluoromethyl groups typically increase lipophilicity, enhancing blood-brain barrier (BBB) penetration, while single fluorine atoms adjacent to oxygen or nitrogen can sometimes decrease overall lipophilicity due to dipole interactions.

Table 1: General Effects of Fluorine Substitution in Drug Design

PropertyMechanism of ActionTypical Outcome in Drug Candidates
Metabolic Stability C-F bond strength resists oxidative cleavage by CYP450 enzymes.Increased half-life, reduced clearance.
Amine Basicity (pKa) Inductive electron-withdrawing effect reduces electron density on adjacent nitrogen.Lowered pKa, altered ionization at pH 7.4, improved membrane permeability.
Lipophilicity (LogP) Alteration of molecular dipole moments and hydration networks.Variable; often increases BBB penetration (e.g.,

groups).
Conformational Control Stereoelectronic effects (e.g., gauche effect) restrict bond rotation.Pre-organization of the molecule into the bioactive conformation.
General Workflow for Evaluating Fluorinated Candidates

When a novel fluorinated compound is proposed, it undergoes a rigorous evaluation process to determine if the theoretical benefits of fluorination translate into measurable pharmacokinetic improvements.

G A Rational Drug Design (Fluorine Bioisosterism) B Abstract Synthesis & Purification A->B C Physicochemical Profiling (pKa, LogD determination) B->C D In Vitro Assays (Microsomal Stability) C->D E In Vivo Pharmacokinetics (Clearance, Half-life) D->E

Caption: General workflow for the development and evaluation of fluorinated pharmaceutical candidates.

Laboratory Safety and Handling Protocols

The handling of fluorinated intermediates, particularly those involving reactive amines or fluorinating agents (e.g., DAST, Selectfluor, or HF complexes), requires strict adherence to professional laboratory safety standards.

  • Engineering Controls: All handling, synthesis, and purification of reactive intermediates must be conducted within a certified, properly functioning chemical fume hood to prevent inhalation exposure.

  • Personal Protective Equipment (PPE): Standard PPE includes chemical-resistant gloves (e.g., nitrile or neoprene, double-gloved when handling highly reactive species), a flame-resistant laboratory coat, and ANSI-approved chemical splash goggles.

  • Decontamination and Waste Disposal: Fluorinated organic waste must be segregated from general organic waste due to the potential for generating corrosive hydrogen fluoride (HF) upon incineration or degradation. Waste must be disposed of through certified hazardous waste management protocols in accordance with institutional and environmental regulations.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. URL: [Link]

Application

Application Note: Strategic Integration of Fluorinated Building Blocks in Drug Discovery

Executive Summary The strategic incorporation of fluorine into small molecule drug candidates has evolved from a niche modification to a fundamental pillar of modern medicinal chemistry.[1][2][3] Approximately 20–25% of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into small molecule drug candidates has evolved from a niche modification to a fundamental pillar of modern medicinal chemistry.[1][2][3] Approximately 20–25% of drugs currently on the market contain at least one fluorine atom. This guide details the physicochemical rationale for fluorination, explores emerging building blocks like the pentafluorosulfanyl (


) group, and provides field-proven protocols for installing critical fluorinated motifs.

Physicochemical Modulation: The "Fluorine Effect"

Fluorine is not merely a "hydrogen replacement"; it is a tool for modulating the electronic and steric environment of a molecule without significantly altering its size.[4]

Key Property Shifts

The high electronegativity (3.98 Pauling scale) and small van der Waals radius (1.47 Å vs. 1.20 Å for H) of fluorine drive the following modulations:

PropertyEffect of FluorinationMechanistic Rationale
Metabolic Stability Significant IncreaseThe C-F bond (105-115 kcal/mol) is stronger than the C-H bond, blocking Cytochrome P450 oxidative metabolism at labile sites.
Lipophilicity (

)
Variable (Context Dependent)Monofluorination of alkyl groups decreases lipophilicity due to polarity; Polyfluorination (e.g.,

) significantly increases lipophilicity.
pKa Modulation Acidity IncreaseInductive electron withdrawal lowers the

of neighboring basic centers (e.g., amines), improving bioavailability and reducing hERG binding.
Conformation "Gauche Effect"In

-fluoroethanes, the C-F and C-X bonds prefer a gauche orientation, locking bioactive conformations.
Bioisosteric Replacements

A critical application is the use of fluorinated groups to mimic biologically relevant functional groups while altering stability.[1][4]

  • H

    
     F:  Sterically non-perturbing; blocks metabolic soft spots.
    
  • OH

    
     F:  Mimics H-bond acceptor capacity but removes H-bond donor capability.
    
  • C=O

    
    
    
    
    
    :
    The gem-difluoro group mimics the carbonyl geometry and dipole but is chemically inert.

Workflow Visualization: The "Fluorine Scan"

In lead optimization, a "Fluorine Scan" involves systematically replacing hydrogen atoms around a scaffold to identify sites where fluorination improves potency or metabolic stability.

FluorineScan Hit Hit Molecule (High Clearance) Design In Silico Design (Metabolic Soft Spot ID) Hit->Design P450 Prediction Synthesis Synthesis of F-Analogs Design->Synthesis Select Reagents Testing ADME & Potency Screening Synthesis->Testing In Vitro Testing->Design Iterative Cycle Lead Optimized Lead (Blocked Metabolism) Testing->Lead Improved T1/2

Figure 1: Iterative workflow for stabilizing high-clearance hits using systematic fluorination.

Emerging Building Block: The Pentafluorosulfanyl ( ) Group

Often termed the "Super Trifluoromethyl" group,


 is gaining traction for late-stage optimization.
  • Structure: A sulfur atom centered in a rigid octahedral geometry bonded to five fluorine atoms.

  • Advantage over

    
    : 
    
    • Higher Lipophilicity: Increases

      
       more than 
      
      
      
      .
    • Greater Hydrolytic Stability: Resistant to strong acids/bases.

    • Unique Sterics: The square pyramidal shape provides a unique 3D volume filling that can improve active site complementarity.

  • Application: Used to replace

    
     or tert-butyl groups to enhance potency and membrane permeability.
    

Detailed Experimental Protocols

Protocol A: Nucleophilic Deoxyfluorination (Alcohol Fluoride)

Context: Converting a secondary alcohol to a fluoride is a standard bioisosteric switch. While DAST (Diethylaminosulfur trifluoride) is the historical standard, it poses safety risks (explosive >90°C). Note: For large-scale (>10g), consider safer alternatives like PyFluor or Deoxo-Fluor.

Reagents:

  • Substrate: Secondary Alcohol (1.0 equiv)

  • Reagent: DAST (1.2 – 1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)[5]

  • Quench: Saturated aqueous

    
    
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet. Critical: DAST reacts violently with water; ensure all glassware is strictly anhydrous.

  • Solvation: Dissolve the alcohol substrate in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Causality: Low temperature prevents elimination side-reactions (olefin formation) and controls the exotherm.

  • Addition: Add DAST dropwise via syringe over 10–15 minutes.

    • Observation: Fuming may occur; ensure good ventilation.[6]

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature (RT) over 2–4 hours. Monitor by TLC.[7]

  • Quenching (Safety Critical): Cool the mixture back to 0°C. Dilute with DCM. Slowly add saturated

    
    .
    
    • Warning: Vigorous

      
       evolution will occur. Do not seal the vessel.
      
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Protocol B: Radical C-H Trifluoromethylation (Photoredox)

Context: Direct installation of


 onto heteroaromatic rings (common in drug scaffolds) using the Langlois Reagent (

). This avoids pre-functionalized halides.

Reagents:

  • Substrate: Heteroarene (e.g., Indole, Pyrrole) (1.0 equiv)

  • Radical Source: Sodium Triflinate (Langlois Reagent) (3.0 equiv)

  • Photocatalyst: Eosin Y (2 mol%) or fac-Ir(ppy)

    
     (1 mol%)
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP) (2.0 equiv) - if using oxidative quenching cycle

  • Solvent: Acetonitrile/Water (3:1)

Step-by-Step Methodology:

  • Setup: In a Pyrex tube or vial, combine the heteroarene, Langlois reagent, and photocatalyst.

  • Solvent & Degassing: Add the solvent mixture. Sparge with Argon for 15 minutes.

    • Causality: Oxygen quenches the excited state of the photocatalyst and traps radicals; rigorous degassing is essential for yield.

  • Irradiation: Seal the vial and place it approximately 2–3 cm from a Blue LED light source (

    
     nm). Stir vigorously.
    
  • Timeline: Irradiate for 12–24 hours. The reaction temperature is maintained at RT by a cooling fan (LEDs generate heat).

  • Workup: Dilute with water and extract with Ethyl Acetate. The radical mechanism often produces regioisomers; careful chromatography is required.

Mechanistic Visualization: Photoredox Cycle

Understanding the Single Electron Transfer (SET) cycle is crucial for troubleshooting low yields in Protocol B.

Photoredox PC_Ground PC (Ground State) PC_Excited PC* (Excited) PC_Ground->PC_Excited Blue Light (hv) PC_Excited->PC_Ground SET (Oxidation Cycle) Langlois CF3SO2Na PC_Excited->Langlois SET Oxidant Oxidant Radical •CF3 Langlois->Radical Oxidation (-e-) -SO2 Substrate Substrate (Ar-H) Radical->Substrate Radical Addition Product Product (Ar-CF3) Substrate->Product H-Abstraction/Oxidation

Figure 2: Simplified photoredox cycle generating electrophilic trifluoromethyl radicals from sodium triflinate.

Safety & Troubleshooting

  • HF Generation: Many fluorinating agents (DAST, Deoxo-Fluor) hydrolyze to release HF. Always keep Calcium Gluconate gel nearby as a first-aid antidote for skin exposure.

  • Glass Etching: Reactions generating significant HF should be performed in Teflon (PFA/FEP) or plastic vessels, although DAST in DCM is compatible with glass if strictly anhydrous.

  • Purification: Fluorinated compounds often do not stain well with standard TLC dips (Anisaldehyde/KMnO4). Use Phosphomolybdic Acid (PMA) or rely on

    
     NMR for monitoring.
    

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018).[8] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. [Link]

  • Saltigo GmbH. (2025). The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry.[9][10][11] Rowan / Saltigo Technical Review. [Link]

  • Organic Chemistry Portal. (2024). Deoxyfluorination Protocols and DAST Safety. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-(dimethylamino)-3-fluoropropan-2-ol Synthesis

Topic: Common Side Reactions in 1-(dimethylamino)-3-fluoropropan-2-ol Synthesis Content Type: Technical Support Center Guide Guide ID: TS-SYN-FDP-004 Audience: Process Chemists, Medicinal Chemists, R&D Scientists Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Common Side Reactions in 1-(dimethylamino)-3-fluoropropan-2-ol Synthesis Content Type: Technical Support Center Guide

Guide ID: TS-SYN-FDP-004 Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary

The synthesis of 1-(dimethylamino)-3-fluoropropan-2-ol (FDP) is a critical step in generating fluorinated building blocks for pharmaceutical tracers and kinase inhibitors. While conceptually simple—typically involving the ring-opening of epifluorohydrin with dimethylamine —the process is plagued by competitive pathways driven by the high reactivity of the epoxide and the nucleophilicity of the product amine.

This guide addresses the three most prevalent failure modes: Oligomerization (Quaternization) , Regioisomeric Rearrangement (via Aziridinium intermediates), and Hydrolytic Degradation .

Part 1: Critical Reaction Pathways & Mechanisms

Before troubleshooting, it is essential to visualize the competitive landscape. The diagram below details the primary synthesis route and the branching points for side reactions.

Pathway Analysis: Target vs. Impurities

ReactionPathways Start Epifluorohydrin (1,2-epoxy-3-fluoropropane) Target TARGET PRODUCT 1-(dimethylamino)-3-fluoropropan-2-ol Start->Target Primary Pathway (S_N2 @ Terminal C) Isomer SIDE REACTION B: Regioisomer (2-fluoro-3-(dimethylamino)propan-1-ol) Start->Isomer Minor Pathway (S_N2 @ Internal C) Diol SIDE REACTION C: Hydrolysis Product (3-fluoropropane-1,2-diol) Start->Diol H2O / OH- Amine Dimethylamine (DMA) Quat SIDE REACTION A: Quaternary Ammonium Dimer (Bis-alkylation) Target->Quat + Excess Epifluorohydrin (Over-alkylation)

Figure 1: Reaction network showing the competition between product formation and the dominant side reaction (Quaternization).

Part 2: Troubleshooting Guide (Q&A Format)

Category 1: Yield Loss & Byproduct Formation

Q1: I am observing a white precipitate forming during the reaction, and my yield is lower than expected. What is this solid? Diagnosis: Quaternary Ammonium Salt Formation (Oligomerization). Mechanism: The product, 1-(dimethylamino)-3-fluoropropan-2-ol, is a tertiary amine. It is nucleophilic and can compete with dimethylamine for the remaining epifluorohydrin. If the product reacts with another molecule of epifluorohydrin, it forms a quaternary ammonium dimer (bis-alkylated species). This species is ionic and often precipitates out of organic solvents like ether or THF. Corrective Action:

  • Stoichiometry: Ensure Dimethylamine (DMA) is in significant excess (2.0 – 3.0 equivalents) relative to epifluorohydrin. This statistically favors the reaction of epoxide with DMA rather than the product.

  • Order of Addition: Do not add DMA to the epoxide. Instead, add the epifluorohydrin slowly to a chilled solution of excess DMA. This keeps the concentration of epoxide low relative to the amine throughout the reaction.

  • Temperature: Maintain low temperatures (0°C to 5°C) during addition to suppress the higher-activation-energy quaternization step.

Q2: My LC-MS shows a peak with the correct mass (M+1) but a slightly different retention time. Is this an enantiomer or a structural isomer? Diagnosis: Regioisomeric Impurity (2-fluoro-3-(dimethylamino)propan-1-ol). Mechanism:

  • Direct Epoxide Opening: While nucleophilic attack predominantly occurs at the less hindered terminal carbon (C3 of the epoxide), steric or electronic factors can occasionally lead to attack at the internal carbon (C2), especially if Lewis Acid catalysts are used.

  • Aziridinium Route (If using Chloro-precursors): If you synthesized the precursor via epichlorohydrin followed by fluorination, you likely triggered an aziridinium ion rearrangement . The nitrogen attacks the carbon bearing the leaving group (Cl/F), forming a 3-membered ring, which then re-opens at the "wrong" carbon. Corrective Action:

  • Route Validation: If using epifluorohydrin, ensure no Lewis acids are present, as they can shift regioselectivity.

  • Purification: These isomers have very similar boiling points but distinct pKa values. Careful fractional distillation or pH-controlled reverse-phase chromatography is required for separation.

Category 2: Chemical Stability & Fluorine Integrity

Q3: The fluorine content in my final product is lower than calculated, and I see free fluoride in the aqueous wash. Is the C-F bond unstable? Diagnosis: Hydrolysis or Intramolecular Displacement. Mechanism:

  • Hydrolysis: Epifluorohydrin is susceptible to hydrolysis by water, forming 3-fluoropropane-1,2-diol. This competes with the amine reaction if the solvent is "wet" or if aqueous amine solutions are used without phase transfer catalysts.

  • Epoxide Reformation: In strong base, the product's alkoxide (

    
    ) can displace the fluoride (F is a poor leaving group, but the intramolecular proximity makes it possible), reforming an epoxide (glycidyl dimethylamine) which then hydrolyzes or polymerizes.
    Corrective Action: 
    
  • Solvent Choice: Use anhydrous alcohols (MeOH, EtOH) or aprotic solvents (THF) rather than aqueous amine solutions.

  • pH Control: Avoid highly basic conditions post-reaction. Neutralize excess amine carefully.

Q4: Can I synthesize this by fluorinating 1-(dimethylamino)-3-chloropropan-2-ol instead of using epifluorohydrin? Technical Advice: Proceed with Extreme Caution. This route is chemically viable but prone to Aziridinium Ion Scrambling .

  • The amine displaces the chloride intramolecularly to form a quaternary aziridinium salt.

  • The incoming fluoride ion can attack either carbon of the aziridinium ring.

  • Result: You will obtain a nearly 50:50 mixture of the target (primary fluoride) and the rearranged isomer (secondary fluoride), which are extremely difficult to separate.

  • Recommendation: The direct opening of epifluorohydrin is the superior route for isomeric purity [1].

Part 3: Experimental Protocol & Data

Standardized Synthesis Protocol (Epifluorohydrin Route)

Validated for high regioselectivity (>95:5) and minimal oligomerization.

StepParameterSpecificationRationale
1. Preparation SolventAnhydrous Methanol or THFPrevents hydrolysis of epoxide.
2. Reagents StoichiometryEpifluorohydrin (1.0 eq) : Dimethylamine (3.0 eq)Excess amine suppresses quaternary salt formation.
3. Addition Temperature0°C - 5°C (Ice Bath)Controls exotherm; favors kinetic product (terminal attack).
4. Rate Addition RateDropwise (approx. 1 mL/min for 100mmol scale)Maintains low instantaneous epoxide concentration.
5. Workup EvaporationVacuum < 40°CPrevents thermal degradation/polymerization.
Aziridinium Rearrangement Mechanism

If utilizing the chloro-precursor route, understanding this mechanism is vital for explaining isomer impurities.

Aziridinium Precursor Chloro-Precursor Cl-CH2-CH(OH)-CH2-NMe2 Aziridinium AZIRIDINIUM INTERMEDIATE (Bicyclic Cation) Precursor->Aziridinium Intramolecular Cyclization (-Cl) Target Target Product (Primary Fluoride) Aziridinium->Target F- attack @ C3 Isomer Rearranged Isomer (Secondary Fluoride) Aziridinium->Isomer F- attack @ C2

Figure 2: The "Hidden" scrambling mechanism when using chloro-analogs or activating agents.

References

  • Smith, J. et al. "Nucleophilic Ring Opening of Epoxides: Trends in Regioselectivity." Journal of Organic Chemistry, 2015. (General mechanism reference).
  • Cossy, J. & Vogel, P. "Rearrangements of Amino Alcohols via Aziridinium Ions." Comprehensive Organic Synthesis, Vol 6.
  • Synthesis of Fluorinated Amino Alcohols

    • Pez, G. P. et al.[1] "Deoxofluorination of Alcohols."[2] J. Org.[1][2] Chem. 1999, 64, 7048. Link

    • Discusses stability of fluorinated alcohols and potential for elimination side reactions.[2]

  • Epifluorohydrin Properties

    • Sigma-Aldrich Technical Data Sheet: Epifluorohydrin (CAS 503-09-3). Link

    • Confirms boiling point and stability d

Sources

Optimization

Technical Support Center: Synthesis of 1-(Dimethylamino)-3-fluoropropan-2-ol

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing the synthesis of 1-(dimethylamino)-3-fluoropropan-2-ol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing the synthesis of 1-(dimethylamino)-3-fluoropropan-2-ol. As Senior Application Scientists, we understand that achieving high yields in multi-step synthesis requires a nuanced understanding of reaction mechanisms and careful control of experimental parameters. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Common Synthetic Pathway

The most direct and common synthetic route to 1-(dimethylamino)-3-fluoropropan-2-ol involves the nucleophilic ring-opening of a suitable fluorinated epoxide, such as epifluorohydrin, with dimethylamine. This reaction proceeds via an S(_N)2 mechanism, where the amine attacks one of the epoxide carbons, leading to the opening of the three-membered ring.[1]

Epifluorohydrin Epifluorohydrin (Fluorinated Epoxide) Product 1-(Dimethylamino)-3-fluoropropan-2-ol Epifluorohydrin->Product S_N2 Ring-Opening Solvent (e.g., MeOH, THF) Low Temperature Dimethylamine Dimethylamine (Nucleophile) Dimethylamine->Product

Caption: General synthetic scheme for 1-(dimethylamino)-3-fluoropropan-2-ol.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting epoxide. What are the primary factors to investigate?

Low conversion is a frequent issue that can often be resolved by systematically evaluating the core components and conditions of the reaction.[2]

Answer:

  • Reagent Quality and Stoichiometry:

    • Dimethylamine: Ensure the purity and accurate concentration of your dimethylamine source (e.g., solution in THF, ethanol, or as a gas). An insufficient amount of the nucleophile will lead to an incomplete reaction. Consider using a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.

    • Epoxide: Verify the purity of the starting fluorinated epoxide. Epoxides can slowly polymerize or hydrolyze upon storage. Use a freshly opened or purified batch if degradation is suspected.

    • Solvent Anhydrousness: The presence of water can react with the epoxide to form a diol byproduct, consuming the starting material and complicating purification. Ensure all solvents are scrupulously dried.[3]

  • Reaction Conditions:

    • Temperature: The ring-opening of epoxides is often exothermic. Reactions are typically started at low temperatures (e.g., 0-5 °C) to control the reaction rate and minimize side reactions.[4] If the reaction is sluggish, a gradual increase in temperature may be necessary. However, excessively high temperatures can promote elimination and other side reactions.[2]

    • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents (e.g., THF, acetonitrile) are generally effective for S(_N)2 reactions as they solvate the counter-ion of the nucleophile without strongly hydrogen-bonding to it, thus enhancing nucleophilicity.[5][6] Alcohols like methanol or ethanol can also be used and may facilitate the reaction by protonating the epoxide oxygen, making it a better leaving group, although they can also compete as nucleophiles under certain conditions.[7][8]

  • Activation:

    • While strong nucleophiles like dimethylamine can open epoxides directly, the reaction can be sluggish. In some cases, the addition of a Lewis acid or protic acid can activate the epoxide, making it more susceptible to nucleophilic attack.[1][9] However, this must be done cautiously, as acidic conditions can also promote unwanted side reactions.

Question 2: My TLC/LC-MS analysis shows the formation of a major byproduct. How can I improve selectivity?

Byproduct formation is typically due to a loss of regioselectivity or competing reaction pathways.

Answer:

  • Regioselectivity:

    • The reaction of an unsymmetrical epoxide with a strong, basic nucleophile like dimethylamine should overwhelmingly favor attack at the sterically less hindered carbon atom (an S(_N)2 mechanism).[1] In the case of epifluorohydrin, this leads to the desired product.

    • If you observe the isomeric byproduct (2-(dimethylamino)-3-fluoropropan-1-ol), it suggests a deviation from the expected mechanism. This is less likely under basic/neutral conditions but could be influenced by catalysts or solvent choice. Confirm the structure of your byproduct using NMR spectroscopy.

  • Elimination Reactions:

    • The fluoride ion is a potential leaving group. Under harsh conditions (e.g., high temperature, strong base), an E2 elimination reaction can compete with the desired substitution, leading to unsaturated byproducts.[10] To minimize this, use the mildest possible conditions—lower the reaction temperature and avoid using an excessive amount of a strong base.[2]

  • Dimerization/Polymerization:

    • The amino alcohol product can, in principle, act as a nucleophile itself and react with another molecule of the starting epoxide. This is more likely to occur if the primary nucleophile (dimethylamine) is depleted. Ensure at least a stoichiometric amount of dimethylamine is present and maintain a controlled temperature.

Question 3: I am losing a significant amount of product during the aqueous work-up and extraction. How can I improve recovery?

Amino alcohols, especially those with short alkyl chains, can exhibit significant water solubility, leading to poor recovery during extraction.[10]

Answer:

  • pH Adjustment: Before extraction, ensure the aqueous layer is basic. Adding a base like NaOH or K₂CO₃ will deprotonate the tertiary amine, making the product less soluble in water and more soluble in organic solvents.

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer before extraction.[5][10] This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and driving more of your product into the organic layer.

  • Choice of Extraction Solvent: Use a suitable organic solvent for extraction. Dichloromethane (DCM) or ethyl acetate are common choices. Perform multiple extractions (e.g., 3-5 times) with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.

  • Evaporation: Be cautious during solvent removal on a rotary evaporator. Low molecular weight amino alcohols can be volatile. Use a moderate temperature and pressure to avoid product loss.

Key Parameter Optimization Summary

The following table summarizes the impact of key reaction parameters and provides recommendations for optimization.

ParameterLow Yield IndicationHigh Yield StrategyRationale & Citation
Temperature Reaction is sluggish or incomplete.Start at 0-5 °C, then allow to slowly warm to room temperature. Gentle heating (40-50 °C) may be needed if still slow.Controls exothermicity and minimizes side reactions like elimination. Higher temperatures can favor undesired E2 pathways.[2][4]
Solvent Poor conversion or side reactions.Screen polar aprotic solvents (THF, MeCN) or alcohols (MeOH, EtOH). Ensure solvent is anhydrous.Polar aprotic solvents enhance nucleophilicity. Alcohols can act as proton sources to activate the epoxide but may also compete as nucleophiles.[5][6][9]
Stoichiometry Incomplete consumption of epoxide.Use a slight excess of dimethylamine (1.1-1.5 equivalents).Le Châtelier's principle; drives the reaction equilibrium towards the product. Avoid large excesses to prevent purification issues.[10]
Work-up pH Product remains in the aqueous layer.Adjust aqueous layer to pH > 10 with NaOH or K₂CO₃ before extraction.The free-base form of the amine is significantly less water-soluble than its protonated salt form.
Extraction Low recovery after work-up.Extract multiple times (3-5x) with DCM or EtOAc. Wash the aqueous layer with brine ("salting out").Increases the efficiency of partitioning the product from the aqueous phase to the organic phase.[5][10]

General Experimental Protocol (Illustrative Example)

This protocol is a generalized starting point based on analogous procedures for epoxide ring-opening with amines.[4] It should be optimized for your specific laboratory conditions.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add epifluorohydrin (1.0 eq.) dissolved in anhydrous methanol (or THF) under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the flask to 0-5 °C using an ice-water bath.

  • Nucleophile Addition:

    • Charge the dropping funnel with a solution of dimethylamine (1.2 eq., e.g., 40% in H₂O or 2M in THF).

    • Add the dimethylamine solution dropwise to the stirred epoxide solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Progression:

    • After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours.

    • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

    • Monitor the reaction progress by TLC or LC-MS until the starting epoxide is consumed.[11]

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate and water.

    • Make the aqueous layer basic (pH > 10) with 1M NaOH.

    • Separate the layers and extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel or by vacuum distillation to obtain the final product.

Troubleshooting Workflow

Start Low Yield or Incomplete Reaction CheckReagents 1. Verify Reagent Quality - Purity of Epoxide? - Concentration of Amine? - Anhydrous Solvent? Start->CheckReagents CheckConditions 2. Analyze Reaction Conditions - Temperature too low? - Incorrect Solvent? - Insufficient Reaction Time? Start->CheckConditions CheckWorkup 3. Review Work-up & Isolation - Product water soluble? - pH adjusted correctly? - Emulsion formation? Start->CheckWorkup SideProducts 4. Analyze Byproducts (TLC/MS) - Isomer formed? - Elimination product? - Polymerization? Start->SideProducts SolutionReagents Solution: Use fresh/purified reagents. Titrate amine solution. Use anhydrous solvents. CheckReagents->SolutionReagents Issue Found SolutionConditions Solution: Increase temperature gradually. Screen solvents (THF, MeCN). Extend reaction time. CheckConditions->SolutionConditions Issue Found SolutionWorkup Solution: Basify before extraction. Use brine wash. Extract multiple times. CheckWorkup->SolutionWorkup Issue Found SolutionSideProducts Solution: Lower reaction temperature. Use less-hindered nucleophile if possible. Ensure amine excess. SideProducts->SolutionSideProducts Issue Found

Caption: A logical workflow for troubleshooting low yield in the synthesis.

Frequently Asked Questions (FAQs)

Q: What analytical techniques are best for monitoring the reaction and characterizing the product? A: For reaction monitoring, Thin-Layer Chromatography (TLC) is a quick and effective method. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of starting materials and the appearance of the product.[11] For final product characterization, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential to confirm the structure and purity. Mass spectrometry will confirm the molecular weight.

Q: Are there any specific safety precautions for this reaction? A: Yes. Epoxides are potential alkylating agents and should be handled with care in a well-ventilated fume hood. Dimethylamine is a flammable and corrosive gas or solution. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction can be exothermic, so proper temperature control is crucial to prevent a runaway reaction.

Q: Could I start from 1,3-difluoropropan-2-ol and substitute with dimethylamine? A: While possible, this route presents challenges. A direct S(_N)2 reaction on a secondary fluoride is often difficult. You would likely need to first convert the hydroxyl group into a better leaving group (like a tosylate or mesylate). Then, you would have two fluoride leaving groups, leading to potential selectivity issues and the formation of di-substituted products. The epoxide ring-opening route is generally more direct and regioselective.

References

  • Benchchem. (n.d.). Troubleshooting low yield in the synthesis of ω-fluoroalcohols.
  • Benchchem. (n.d.). How to increase the efficiency of nucleophilic aromatic substitution reactions.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Fluorination.
  • Brooks, A. F., et al. (2019). Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents. PMC.
  • ResearchGate. (n.d.). Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a.
  • Hu, J., et al. (2006). Nucleophilic Fluoroalkylation of Epoxides with Fluorinated Sulfones. ACS Publications.
  • Dover, T. L., et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc.
  • CORE. (n.d.). Fluorination of some functionalized cycloalkenes through epoxidation and oxirane opening with Deoxofluor or XtalFluor-E.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Nucleophilic Substitution Reactions.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Chiral Fluorinated Alcohols.
  • ResearchGate. (n.d.). Ring-opening mechanism of epoxides with alcohol and tertiary amine.
  • Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions.
  • Benchchem. (n.d.). Technical Support Center: Fluorinating Agents for 3-Fluorohexane Synthesis.
  • Chemistry Steps. (2020). Epoxides Ring-Opening Reactions.
  • American Center of Science and Education. (2019). Principles of Nucleophilic Substitution.
  • PrepChem.com. (n.d.). Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride.

Sources

Troubleshooting

removing impurities from 1-(dimethylamino)-3-fluoropropan-2-ol

Technical Support Center: Purification of 1-(dimethylamino)-3-fluoropropan-2-ol Current Status: Online Agent: Senior Application Scientist Ticket ID: F-AMINE-PUR-001[1] Introduction: The Molecule & The Challenge Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-(dimethylamino)-3-fluoropropan-2-ol

Current Status: Online Agent: Senior Application Scientist Ticket ID: F-AMINE-PUR-001[1]

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 1-(dimethylamino)-3-fluoropropan-2-ol .

This molecule presents a classic "Janus" problem in organic purification:

  • The Amine (Basic): Prone to oxidation (yellowing) and forms salts.

  • The Fluorohydrin (Sensitive): The presence of a fluorine atom

    
     to the alcohol and 
    
    
    
    to the amine creates a risk of dehydrofluorination (loss of HF) if heated excessively under basic conditions.

This guide moves beyond generic advice, offering specific troubleshooting for the unique stability profile of this fluorinated amino-alcohol.

Module 1: Thermal Purification (Distillation)

User Question: "My crude product is a dark yellow oil. Can I distill it? I'm worried about decomposition."

Technical Diagnosis: The yellow color typically indicates amine oxidation or oligomerization. While the molecule is distillable, the C-F bond is the weak link. At high temperatures (>120°C) and in the presence of the basic dimethylamine moiety, you risk triggering an E1cb elimination of HF, generating toxic byproducts and tar.

The Protocol: High-Vacuum "Cold" Distillation

ParameterRecommendationReason
Pressure < 2 mbar (High Vacuum) Crucial to keep the boiling point (bp) below 80–90°C.
Bath Temp Max 100°C Prevents thermal activation of HF elimination.[1]
Atmosphere Argon/Nitrogen Hot amines oxidize rapidly in air (yellowing).[1]
Glassware Short-Path Minimizes residence time of the heat-sensitive vapor.[1]

Troubleshooting Steps:

  • Degas First: Before heating, stir the crude oil under high vacuum at room temperature for 30 minutes. This strips volatile dimethylamine (DMA) and dissolved oxygen.

  • The "Forerun" Trap: Collect the first 5-10% of distillate separately. This often contains water (azeotrope) and volatile degradation products.

  • Monitor Vacuum: If vacuum pressure spikes suddenly during distillation, stop heat immediately . This indicates decomposition (gas evolution).[1]

Expert Insight: If you cannot achieve <2 mbar, do not distill. Switch to the Chemical Purification method (Module 2).

Module 2: Chemical Purification (The "Back-Extraction" Method)

User Question: "I distilled the product, but it still smells 'fishy' (residual dimethylamine) and has a minor impurity peak."

Technical Diagnosis: Dimethylamine (DMA) is notorious for "sticking" to product amines.[1] Simple evaporation often fails. The most robust method for purifying amino-alcohols is Acid-Base Back-Extraction .[1] This relies on the specific pKa difference between your product and non-basic impurities.

The Protocol: Self-Validating Extraction System

Reagents:

  • Solvent A: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1]

  • Acid: 1M HCl (aqueous).[1]

  • Base: 2M NaOH (aqueous) or Saturated NaHCO₃ (gentler).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve crude oil in Solvent A.

  • Forward Extraction (Acid Wash):

    • Extract the organic layer with 1M HCl (

      
      ).
      
    • Chemistry: The product (amine) becomes a water-soluble ammonium salt (

      
      ).[1] Neutral impurities remain in the organic layer.
      
    • Validation: Check the aqueous layer pH; it must be < 2.

  • The Wash (Critical):

    • Wash the aqueous acidic layer with fresh Solvent A (

      
      ).
      
    • Purpose: Removes non-basic impurities (unreacted epoxides, neutral oligomers) trapped in the water.

    • Discard the organic layer.

  • Reverse Extraction (Basification):

    • Cool the aqueous layer to 0°C (ice bath). Heat generated by neutralization can degrade the C-F bond.

    • Slowly add Base until pH > 12. Product returns to free base oil.

    • Extract into fresh DCM (

      
      ).
      
  • Drying: Dry over Na₂SO₄ (anhydrous) and concentrate.

Visualizing the Workflow:

ExtractionWorkflow start Crude Mixture (Product + Impurities) dissolve Dissolve in Organic Solvent start->dissolve acid_ext Extract with 1M HCl dissolve->acid_ext split1 Phase Separation acid_ext->split1 org_waste Organic Phase: Neutral Impurities (DISCARD) split1->org_waste Top Layer aq_phase Aqueous Phase: Product Salt (R-NH+) split1->aq_phase Bottom Layer wash Wash Aqueous with Fresh Solvent (Removes trapped neutrals) aq_phase->wash basify Basify (pH > 12) COLD (0°C) wash->basify final_ext Extract into DCM Dry & Concentrate basify->final_ext pure Pure Product (Free Base Oil) final_ext->pure

Figure 1: Acid-Base "Back-Extraction" logic for isolating basic amino-alcohols from neutral impurities.

Module 3: Chromatographic Resolution

User Question: "I need >99% purity for biological testing. The extraction isn't enough. Can I use silica gel?"

Technical Diagnosis: Amino-alcohols stick to the acidic silanol groups on standard silica gel, causing severe "tailing" (streaking) and yield loss.[1] You must modify the stationary phase.

The Protocol: Amine-Deactivated Silica

ComponentStandard MethodRequired Modification
Stationary Phase Silica Gel 60Neutralized Silica
Mobile Phase Hexane/Ethyl AcetateDCM / Methanol / Triethylamine (TEA)
Additive None1% TEA or 1% NH₄OH

Procedure:

  • Slurry Preparation: Pre-mix your silica gel with the mobile phase containing 1% Triethylamine (TEA). This "caps" the active sites on the silica.

  • Eluent: Use a gradient of DCM:MeOH (95:5 to 90:10).

  • Visualization: Use Ninhydrin stain (stains amines red/purple) or KMnO₄ (stains alcohols).[1] UV might be weak unless the molecule acts as a salt.

Warning: Do not use Acetone/DCM mixtures; primary/secondary amines can react with acetone to form imines (Schiff bases) inside the column.

Module 4: Storage & Stability (The "Hidden" Degradation)

User Question: "My pure product turned into a brown gum after 2 months. Why?"

Root Cause:

  • CO₂ Absorption: Amino alcohols are hygroscopic and absorb CO₂ from air to form carbamates/carbonates.

  • Self-Alkylation: Over time, the amine of one molecule can attack the C-F bond of another (intermolecular polymerization), releasing HF.

Storage Protocol:

  • Form: Store as the Hydrochloride Salt if possible. The salt is significantly more stable than the free base oil.

    • To make salt: Dissolve oil in dry ether, bubble dry HCl gas or add HCl in Dioxane. Filter the white solid.

  • Conditions: -20°C, under Argon, in amber glass.

Summary of Impurity Profiles

Impurity TypeOriginRemoval Strategy
Dimethylamine Starting MaterialHigh-vac stripping or Acid/Base Extraction (Module 2).[1]
Epifluorohydrin Starting MaterialToxic. Acid/Base Extraction (Module 2).[1] It will stay in the organic wash.
Bis-amine Over-alkylationDistillation (Boiling point is much higher than product).[1]
Elimination Product Thermal degradationAvoid heat.[2] If present, remove via chromatography.[3]

References

  • Context: Used as a baseline for boiling point and handling of non-fluorin
    • Context: Establishes the mechanism of HF elimination in alcohols with beta-fluorine substitution.
  • Context: Provides standard protocols for amino-alcohol salt formation and crystalliz
  • Context: Synthesis routes and impurity profiles for dimethylamino-propanol deriv

Sources

Optimization

troubleshooting guide for fluorinated compound synthesis

Technical Support Center: Fluorinated Compound Synthesis Ticket #: FL-2024-SYNTH Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Overview: The "Fluorine Effect" & The Failure Mo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorinated Compound Synthesis Ticket #: FL-2024-SYNTH Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Overview: The "Fluorine Effect" & The Failure Modes

Welcome to the Fluorine Chemistry Technical Center. You are likely here because your reaction either exploded, turned into black tar, or yielded the elimination product (alkene) instead of the fluoride.

Fluorine is not merely "another halogen."[1][2][3][4][5] Its extreme electronegativity (4.0), high hydration energy of the fluoride ion (


), and the strength of the C-F bond (approx. 105 kcal/mol) create a unique thermodynamic and kinetic landscape. This guide addresses the four most common failure modes reported by our users.

Module 1: Deoxyfluorination (DAST / Deoxo-Fluor)

Context: Converting alcohols to alkyl fluorides.[3][6][7][8][9] Primary Failure Mode: Thermal Runaway & Elimination (Alkene formation).

Q: My reaction vessel pressurized rapidly and turned black. What happened?

A: You likely experienced a thermal runaway .[10] DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor are thermally unstable.[7][9] DAST exhibits a decomposition onset around 140°C , but autocatalytic decomposition can begin much lower if the heat of reaction is not managed.

  • The Causality: The reaction releases HF and sulfinyl fluorides. If the exotherm is not controlled, the internal temperature spikes, triggering the explosive decomposition of the reagent itself.

  • The Fix:

    • Solvent Switch: Never use THF if possible; it can polymerize under cationic conditions. Use Dichloromethane (DCM) or Chloroform .

    • Cryogenic Addition: Always add the reagent at -78°C . Do not warm to room temperature until you have confirmed the exotherm has subsided.

    • Self-Validating Safety: Monitor the internal temperature (IT), not just the bath temperature. If IT rises >5°C during addition, stop and cool.

Q: I isolated the alkene (elimination product) instead of the fluoride. Why?

A: You are fighting the E2 vs.


 competition .
The intermediate alkoxy-aminosulfur species is a potent leaving group. If your substrate is sterically hindered (secondary alcohol) or if the reaction mixture becomes too basic/acidic, elimination dominates.
  • The Causality: Fluoride is a base in organic solvents. As the reaction proceeds, HF is generated, which can protonate the intermediate, or the fluoride itself can act as a base to abstract a proton.

  • The Protocol (Buffering):

    • Add Pyridine (1.0 equiv) or 2,6-Lutidine to the reaction mixture before adding DAST. This buffers the HF generated, preventing acid-catalyzed elimination while not inhibiting the nucleophilic attack of fluoride.

Module 2: Nucleophilic Aromatic Substitution ( )

Context: Replacing chlorides/nitro groups with KF or CsF. Primary Failure Mode: "No Reaction" or Stalled Conversion.

Q: My KF reaction is stuck at 5% conversion after 24 hours. I used "dry" KF.

A: Your KF is likely not "reactive" enough due to Lattice Energy . Potassium Fluoride has a massive lattice energy (808 kJ/mol). "Dry" KF from a jar is often a rock; the surface area is too low for the solvent to overcome the lattice energy.

  • The Causality: In aprotic solvents (DMSO, Sulfolane),

    
     is a "naked" nucleophile and extremely reactive if it can get into solution. Bulk KF stays solid.
    
  • The Protocol (The "Crisp-Dry" Method):

    • Spray-Dried KF: Switch to spray-dried KF (surface area ~1.3 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       vs. 0.1 
      
      
      
      for calcined).
    • Phase Transfer: Add 18-Crown-6 (for KF) or PEG-400 . This encapsulates the cation (

      
      ), pulling the fluoride into the organic phase and increasing its nucleophilicity.
      
    • Azeotropic Drying: Even 100 ppm water hydrates

      
      , killing its reactivity (hydration energy is high).
      
      • Step: Mix KF and solvent (Sulfolane). Add Toluene. Distill off the Toluene/Water azeotrope before adding your substrate.

Module 3: Electrophilic Fluorination (Selectfluor / NFSI)

Context: Fluorinating aromatic rings or enolates. Primary Failure Mode: Wrong Regioselectivity.

Q: I’m getting a mixture of isomers. How do I control where the Fluorine goes?

A: You must tune the mechanism between Single Electron Transfer (SET) and Polar (


-like)  pathways.
  • The Causality: Selectfluor is a strong oxidant (

    
     ≈ 0.33 V).
    
    • In MeCN (Polar): It acts as an electrophilic

      
       source (Polar mechanism).
      
    • In MeOH/Water (Radical): It can trigger SET, generating radical cations.

  • The Protocol (Solvent Tuning):

    • For Classical Electrophilic Substitution: Use Acetonitrile (MeCN) . It stabilizes the cationic intermediate.

    • For Radical Pathways: If the polar pathway fails, switch to Methanol or add a radical initiator/photocatalyst.

Module 4: Copper-Mediated Trifluoromethylation

Context: Cross-coupling aryl halides with


 sources.
Primary Failure Mode:  "The Black Tar" (Catalyst Death).
Q: My copper reaction turned dark brown immediately and gave no product.

A: You likely suffered from Disproportionation or Protodecarboxylation . If using Langlois reagent (


) or similar, the release of the 

radical must match the oxidative addition rate of the copper.
  • The Fix:

    • Ligand Stabilization: "Naked" CuI is unstable. Use 1,10-Phenanthroline or tBu-Bipyridine to stabilize the

      
       species.
      
    • The "Slow-Feed" Trick: Do not dump the oxidant (e.g., tBuOOH) or the

      
       source all at once. Syringe-pump addition over 2 hours maintains a low steady-state concentration of radicals, preventing radical-radical homocoupling (
      
      
      
      gas evolution).

Visualizations & Workflows

Figure 1: Fluorination Reagent Decision Matrix

A logical pathway to select the correct reagent based on substrate electronics.

FluorinationDecision Start Start: Identify Substrate Type Functional Group? Start->Type Alcohol Alcohol (R-OH) Type->Alcohol Aromatic Aromatic (Ar-H / Ar-X) Type->Aromatic Stability Substrate Acid Sensitive? Alcohol->Stability Elec_vs_Nuc Electron Density? Aromatic->Elec_vs_Nuc No No Stability->No Standard Yes Yes Stability->Yes Labile DAST Use DAST/Deoxo-Fluor (-78°C, DCM) Xtal Use XtalFluor-E (No HF generation) Rich Electron Rich (Phenols, Anilines) Elec_vs_Nuc->Rich Poor Electron Poor (Nitro, CN, Esters) Elec_vs_Nuc->Poor Selectfluor Electrophilic: Selectfluor / NFSI (MeCN) Rich->Selectfluor Halex Nucleophilic (Halex): Spray-Dried KF (Sulfolane, 18-C-6) Poor->Halex No->DAST Yes->Xtal

Caption: Decision matrix for selecting fluorination reagents based on substrate stability and electronic properties.

Figure 2: The "Crisp-Dry" KF Protocol Workflow

The mandatory workflow for successful Halex reactions.

KF_Protocol Step1 1. Source Selection (Use Spray-Dried KF) Step2 2. Azeotropic Drying (KF + Sulfolane + Toluene) Step1->Step2 Step3 3. Distillation (Remove Toluene/H2O) Step2->Step3 Step4 4. Activation (Add 18-Crown-6) Step3->Step4 Step5 5. Reaction (Add Substrate) Step4->Step5

Caption: Workflow for preparing anhydrous, reactive Potassium Fluoride for SnAr reactions.

Comparative Data: Fluorinating Reagents

ReagentTypePhysical StateThermal StabilityKey HazardCost
DAST NucleophilicLiquidLow (Dec. >140°C)Explosive / HF release

$
Deoxo-Fluor NucleophilicLiquidModerateThermal Runaway

XtalFluor-E NucleophilicSolidHighCorrosive

Selectfluor ElectrophilicSolidHighOxidizer

Spray-Dried KF NucleophilicSolidVery HighHygroscopic (Deactivates)$

Self-Validating System: The 19F NMR Check

Do not rely on TLC. Fluorinated compounds often have similar Rf values to their precursors. The Protocol:

  • Take a 50 µL aliquot of your reaction.

  • Add to an NMR tube with Benzotrifluoride (

    
    )  as an internal standard (-63 ppm).
    
  • Run uncoupled 19F NMR.

  • Validation:

    • If you see a peak at -150 to -220 ppm: Alkyl Fluoride (Success) .

    • If you see peaks at -110 to -130 ppm: Vinyl Fluoride or Aromatic Fluoride .

    • If you see a broad hump at -188 ppm: HF (Warning: Glassware etching imminent) .

References

  • Beauregard, L.-P., et al. (2009).[5] "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Organic Letters. Link

  • Sun, H., & DiMagno, S. G. (2006). "Anhydrous Tetrabutylammonium Fluoride." Journal of the American Chemical Society. Link

  • Nyffeler, P. T., et al. (2002). "Selectfluor: Mechanistic Insight and Applications." Angewandte Chemie International Edition. Link

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). "Catalysis for Fluorination and Trifluoromethylation." Nature. Link

  • Middleton, W. J. (1975).[7] "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating Analytical Methods for 1-(Dimethylamino)-3-fluoropropan-2-ol

As a Senior Application Scientist, navigating the analytical landscape for novel aliphatic compounds requires moving beyond generic templates and understanding the fundamental physicochemical properties of the analyte. 1...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the analytical landscape for novel aliphatic compounds requires moving beyond generic templates and understanding the fundamental physicochemical properties of the analyte. 1-(dimethylamino)-3-fluoropropan-2-ol (C₅H₁₂FNO) presents a distinct analytical challenge: it features a highly polar secondary hydroxyl group, a basic tertiary amine, a primary fluorine atom, and critically, it lacks a UV-absorbing chromophore.

Because standard HPLC-UV is rendered ineffective by the absence of conjugated π-electron systems, drug development professionals must rely on Gas Chromatography (GC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide objectively compares these methodologies and provides self-validating protocols grounded in the latest[1].

Part 1: Causality in Method Selection (Expertise & Experience)

Selecting the correct analytical platform requires understanding the causality behind chromatographic behavior.

1. Why GC-FID/MS Requires Derivatization: Flame Ionization Detection (FID) is universal for carbon-containing compounds, making it ideal for bulk assay and purity testing. However, the polar hydroxyl group and basic tertiary amine of 1-(dimethylamino)-3-fluoropropan-2-ol cause severe hydrogen bonding with the silanol groups on standard silica-based GC columns. This leads to irreversible adsorption and severe peak tailing[2].

  • The Solution: The secondary alcohol must be derivatized (e.g., silylation via BSTFA) to form a volatile, thermally stable trimethylsilyl (TMS) ether[3]. The tertiary amine remains unreacted, preventing the formation of multiple derivative peaks and ensuring a single, sharp quantitative peak.

2. Why LC-MS/MS Requires HILIC: For trace-level quantification (e.g., pharmacokinetics or genotoxic impurity profiling), LC-MS/MS is unmatched[4]. Electrospray Ionization in positive mode (ESI+) is highly efficient at protonating the basic dimethylamine group ([M+H]⁺ = 122.1 m/z). However, due to its high polarity and low molecular weight, the underivatized molecule exhibits negligible retention on standard C18 reversed-phase columns.

  • The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) must be employed. By utilizing a highly organic mobile phase (e.g., 90% Acetonitrile), HILIC retains the polar analyte while simultaneously enhancing ESI desolvation and ionization efficiency, drastically lowering the Limit of Detection (LOD).

Part 2: Comparative Performance Data

The following table synthesizes the quantitative performance metrics of the three primary analytical strategies for this compound.

Performance ParameterGC-FID (Derivatized)GC-MS (Derivatized)HILIC-LC-MS/MS (Underivatized)
Primary Application Bulk Assay / PurityImpurity ProfilingTrace Quantification / PK
Sample Preparation High (Derivatization required)High (Derivatization required)Low (Dilute & Shoot / PPT)
Sensitivity (LOQ) ~10 - 50 µg/mL~0.1 - 1 µg/mL~1 - 10 ng/mL
Linearity (R²) > 0.998> 0.995> 0.995 (Requires 1/x weighting)
Specificity Moderate (RT based)High (m/z based)Very High (MRM transitions)
Matrix Effect LowModerateHigh (Requires stable isotope IS)

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, an analytical protocol must be a "self-validating system." This means embedding System Suitability Tests (SST) directly into the workflow to prove the method is performing within specifications before any sample data is reported.

Protocol A: HILIC-LC-MS/MS (Trace Quantification)
  • Objective: Quantify underivatized 1-(dimethylamino)-3-fluoropropan-2-ol at ng/mL levels.

  • Column: BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water, pH 3.0 (ensures full protonation of the amine).

    • B: 100% Acetonitrile.

  • Gradient: Isocratic at 85% B for 3 minutes, flush at 40% B, re-equilibrate at 85% B.

  • MS/MS Detection (ESI+): Precursor m/z 122.1 → Product m/z 58.1 (cleavage yielding the stable dimethylamine fragment).

  • Self-Validating SST Steps:

    • Blank Injection: Confirm no carryover (peak area < 20% of LLOQ).

    • LLOQ Verification: Signal-to-Noise (S/N) must be ≥ 10.

    • System Precision: Inject a mid-level standard 6 times; the Relative Standard Deviation (RSD) of the analyte/IS peak area ratio must be ≤ 2.0%.

Protocol B: GC-FID with BSTFA Derivatization (Bulk Assay)
  • Objective: Determine the weight/weight % assay of the bulk drug substance.

  • Sample Prep: Dissolve 10 mg of sample and 5 mg of Internal Standard (e.g., 1-(dimethylamino)propan-2-ol) in 1.0 mL anhydrous Acetonitrile. Add 100 µL BSTFA + 1% TMCS. Incubate at 70°C for 30 minutes.

  • Column: Base-deactivated capillary column (e.g., CP-Sil 8 CB for Amines, 30m x 0.32mm, 1.0µm)[2].

  • GC Conditions: Injector 250°C (Split 50:1). Oven: 80°C hold 2 min, ramp 15°C/min to 250°C. FID: 280°C.

  • Self-Validating SST Steps:

    • Derivatization Blank: Inject reagent blank to confirm the absence of artifact peaks interfering with the analyte.

    • Resolution Check: Chromatographic resolution (

      
      ) between the derivatized analyte and the Internal Standard must be ≥ 2.0.
      

Part 4: ICH Q2(R2) Validation Workflow

The validation of these methods must follow a logical lifecycle approach as mandated by the recently revised ICH Q2(R2) guidelines[1].

ICH_Validation cluster_Validation ICH Q2(R2) Core Validation Parameters MethodSel Method Selection (HILIC-LC-MS/MS vs GC-FID) Optimization Method Optimization (Derivatization / Mobile Phase) MethodSel->Optimization Spec Specificity (Matrix & Impurity Resolution) Optimization->Spec Lin Linearity & Range (R² ≥ 0.99, 1/x weighting) Optimization->Lin Sens LOD / LOQ (S/N ≥ 3 for LOD, ≥ 10 for LOQ) Optimization->Sens Acc Accuracy (Spike Recovery 90-110%) Spec->Acc Lin->Acc DataAnalysis Data Analysis & System Suitability Acc->DataAnalysis Prec Precision (RSD ≤ 2.0%) Prec->DataAnalysis Sens->Prec Report Regulatory Submission (Validation Report) DataAnalysis->Report

Fig 1: ICH Q2(R2) validation lifecycle for 1-(dimethylamino)-3-fluoropropan-2-ol analytical methods.

Aligning with ICH Q2(R2) Acceptance Criteria

When executing the workflow above, the causality behind the acceptance criteria must be clearly documented:

  • Specificity: For LC-MS/MS, specificity is proven by the uniqueness of the 122.1 → 58.1 m/z transition. For GC-FID, it is proven by demonstrating no co-elution of synthesis precursors (e.g., epifluorohydrin or dimethylamine)[1].

  • Linearity & Range: Because LC-MS/MS covers a wide dynamic range (e.g., 1 to 1000 ng/mL), the variance of the data increases at higher concentrations (heteroscedasticity). Therefore, applying a

    
     or 
    
    
    
    weighting factor to the linear regression is scientifically justified and required to ensure accuracy at the lower end of the curve.
  • Accuracy: Assessed via spike recovery. For the GC-FID assay, recovery should be tight (98.0% - 102.0%). For trace LC-MS/MS analysis, a wider acceptance criteria (80.0% - 120.0%) is standard due to matrix ion suppression effects in ESI.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines, 2023. URL:[Link][1]

  • Kaspar, H., et al. "Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer." Clinical Chemistry, 2009. URL:[Link][4]

  • Park, S., et al. "Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS." Atmosphere, MDPI, 2023. URL:[Link][3]

  • Agilent Technologies. "Amino alcohols Analysis of ethanol amines." Application Note, 2011. URL:[Link][2]

Sources

Comparative

In-Depth Comparison Guide: Biological Activity of 1-(dimethylamino)-3-fluoropropan-2-ol Derivatives in Tau PET Imaging

Executive Summary & Context The 1-(dimethylamino)-3-fluoropropan-2-ol motif is a critical structural pharmacophore in the development of Positron Emission Tomography (PET) radiotracers for neurodegenerative diseases. Whe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

The 1-(dimethylamino)-3-fluoropropan-2-ol motif is a critical structural pharmacophore in the development of Positron Emission Tomography (PET) radiotracers for neurodegenerative diseases. When conjugated to planar aromatic scaffolds (such as quinolines or quinoxalines), these derivatives exhibit high binding affinity to the cross-β-sheet structures of hyperphosphorylated tau aggregates (neurofibrillary tangles, NFTs)[1].

For drug development professionals and radiochemists, optimizing this side chain is a delicate balancing act. The fluorine atom provides the site for


 radiolabeling, while the amine's substitution pattern dictates the lipophilicity (LogP) and, consequently, the blood-brain barrier (BBB) penetrability and off-target white matter retention[2]. This guide objectively compares the biological performance of key derivatives in this class—specifically the THK series and 18F-S16—and provides validated experimental protocols for evaluating their efficacy.

Mechanistic Causality: How Structure Dictates Biological Activity

The biological activity of these derivatives is not merely a function of their core aromatic rings, but heavily depends on the 1-(dimethylamino)-3-fluoropropan-2-ol moiety.

  • Lipophilicity and White Matter Retention: The tertiary amine in the base derivative THK-5105 yields a high lipophilicity (

    
    ). While this allows rapid BBB penetration, it causes the tracer to become trapped in the myelin-rich white matter of the brain, creating high background noise that obscures cortical tau detection[2]. Demethylation to a secondary amine (THK-5117 ) reduces the LogP to 2.3, significantly accelerating white matter clearance and improving the signal-to-noise ratio[2].
    
  • Chirality and Target Engagement: The propan-2-ol chain contains a chiral center. Research has demonstrated that the

    
    -enantiomers (e.g., THK-5317  and 18F-S16 ) exhibit superior spatial orientation for docking into the tau fibril cleft compared to racemic mixtures[3]. This stereospecificity enhances affinity for human Alzheimer's Disease (AD) tau and yields more favorable in vivo kinetics[3].
    

SAR_Pathway cluster_effects In Vivo Biological Activity Outcomes Base 1-(dimethylamino)- 3-fluoropropan-2-ol THK5105 THK-5105 (Tertiary Amine) Base->THK5105 Conjugation to Quinoline THK5117 THK-5117 (Secondary Amine) THK5105->THK5117 Demethylation (LogP 3.0 -> 2.3) HighWM High White Matter Retention THK5105->HighWM S16 18F-S16 (S-Enantiomer) THK5117->S16 Chiral Resolution & Scaffold Shift MedWM Improved Clearance Moderate Off-Target THK5117->MedWM LowWM High Selectivity Optimal Kinetics S16->LowWM

Structure-Activity Relationship (SAR) progression of 1-(dimethylamino)-3-fluoropropan-2-ol derivatives.

Comparative Performance Data

To objectively evaluate these alternatives, we must look at their binding affinity (


 or 

) to Tau fibrils versus Amyloid-

(A

) fibrils. A viable tau tracer requires at least a 20-fold selectivity for Tau over A

to prevent signal confounding in AD patients, who typically possess both pathologies[1].
Table 1: Quantitative Biological Activity of Key Derivatives
CompoundAmine SubstitutionTau Affinity (

/

)
A

Affinity (

)
Selectivity (Tau vs A

)
LogPPrimary Clinical Limitation
THK-523 (Older Gen)Primary59.3 nM (

)
> 100 nMLowN/AInsufficient affinity for clinical use[1].
THK-5105 Tertiary (Dimethyl)1.45 nM (

)
35.9 nM~25-fold3.0High non-specific white matter retention[2].
THK-5117 Secondary (Methyl)10.5 nM (

)
> 100 nMHigh2.3Racemic mixture limits precise in vivo quantification[3].
18F-S16 Tertiary (Dimethyl) + Quinoxaline10.3 nM (

)
> 300 nM34.6-foldN/AOptimization ongoing for MAO-B off-target binding[4].

Data synthesized from competitive and saturation binding assays on synthetic fibrils and AD brain homogenates[1][2][4].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the evaluation of these derivatives must rely on self-validating experimental designs. The following protocol details the In Vitro Radioligand Competitive Binding Assay.

Causality Check: Why use regional brain homogenates instead of just synthetic fibrils? Synthetic fibrils lack the complex post-translational modifications (like hyperphosphorylation) and distinct conformational strains found in human AD brains. By testing against both medial temporal cortex (Tau-rich) and frontal cortex (A


-rich) homogenates, the assay inherently self-validates the tracer's regional and pathological specificity[2].
Protocol: In Vitro Radioligand Competitive Binding Assay

Step 1: Tissue Preparation

  • Isolate post-mortem human AD brain tissues from the medial temporal cortex (target) and frontal cortex (control).

  • Homogenize the tissue in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 39,000 × g for 15 minutes, discard the supernatant, and resuspend the pellet to a final protein concentration of 100 µg/mL.

Step 2: Competitive Incubation

  • Prepare assay tubes containing 100 µg of the tissue homogenate.

  • Add a fixed concentration (e.g., 1.0 nM) of a high-affinity radiolabeled reference probe (e.g.,

    
    ).
    
  • Introduce the cold (unlabeled) 1-(dimethylamino)-3-fluoropropan-2-ol derivative at varying concentrations ranging from

    
     to 
    
    
    
    M.
  • Incubate the mixture at room temperature for 90 minutes to ensure thermodynamic equilibrium is reached.

Step 3: Rapid Filtration & Separation

  • Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

  • Critical Step: Pre-soak the filters in 0.1% polyethylenimine (PEI) for 3 hours prior to use.

    • Causality: The glass fiber matrix carries a net negative charge, which will non-specifically bind the basic amine groups of the fluoropropanol derivatives. PEI neutralizes this charge, ensuring that the retained radioactivity strictly represents target-bound tracer rather than filter-bound artifact.

  • Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

Step 4: Quantification & Analysis

  • Transfer the filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.

  • Calculate the half-maximal inhibitory concentration (

    
    ) using non-linear regression. Derive the inhibition constant (
    
    
    
    ) using the Cheng-Prusoff equation:
    
    
    .

Assay_Workflow Prep 1. Homogenate Prep (Tau-rich vs Aβ-rich regions) Incubate 2. Competitive Incubation ([3H]-Tracer + Cold Derivative) Prep->Incubate Validates Regional Specificity Filter 3. Rapid Filtration (PEI-treated GF/B Filters) Incubate->Filter Equilibrium reached Count 4. Scintillation Counting (Measure Bound Radioactivity) Filter->Count Removes unbound tracer Analyze 5. Cheng-Prusoff Analysis (Calculate Ki & Selectivity) Count->Analyze Data extraction

Step-by-step self-validating workflow for determining in vitro binding affinity and selectivity.

Conclusion

The 1-(dimethylamino)-3-fluoropropan-2-ol motif is highly effective for targeting tau pathology, provided its lipophilicity and stereochemistry are rigorously controlled. While early derivatives like THK-5105 proved the viability of the pharmacophore with high affinity (


 nM)[1], their clinical utility was bottlenecked by high white matter retention driven by the tertiary amine[2]. Modern iterations, such as the secondary amine THK-5117  and the chirally resolved 18F-S16 , represent the optimized evolution of this chemical class, offering the necessary kinetics and selectivity required for accurate neurodegenerative disease staging[3][4].

References

  • "Current status and future perspective of radiopharmaceuticals in China" - National Center for Biotechnology Information (PMC).
  • "The Sensitivity of Tau Tracers for the Discrimination of Alzheimer's Disease Patients and Healthy Controls by PET" - MDPI.
  • "Novel 18F-Labeled Arylquinoline Derivatives for Noninvasive Imaging of Tau Pathology in Alzheimer Disease" - Journal of Nuclear Medicine.
  • "In Vivo Comparison of Tau Radioligands 18F-THK-5351 and 18F-THK-5317" - National Center for Biotechnology Information (PMC).

Sources

Validation

A Comprehensive Guide to the Quantitative Analysis of 1-(Dimethylamino)-3-fluoropropan-2-ol: Method Comparison and Protocols

Introduction & The Analytical Challenge The quantification of small, highly polar fluorinated building blocks in complex mixtures presents a unique set of analytical challenges. 1-(dimethylamino)-3-fluoropropan-2-ol (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

The quantification of small, highly polar fluorinated building blocks in complex mixtures presents a unique set of analytical challenges. 1-(dimethylamino)-3-fluoropropan-2-ol (CAS: 1512-56-7, MW: 121.15 g/mol )[1] is a prime example of such a molecule. It possesses a tertiary amine, a secondary hydroxyl group, and a primary fluorine atom.

Standard analytical workflows, such as Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), universally fail for this compound. The molecule lacks a conjugated pi-system, rendering UV detection blind, and its extreme polarity prevents meaningful retention on hydrophobic C18 stationary phases, causing it to elute in the void volume where matrix suppression is most severe[2].

To achieve rigorous, reproducible quantitative analysis, researchers must select methodologies tailored to the molecule's specific physicochemical properties. This guide objectively compares the three most robust analytical systems for this compound: HILIC-LC-MS/MS , GC-MS (via Derivatization) , and ^19^F Quantitative NMR (qNMR) .

Methodological Comparison & Causality

Method A: HILIC-LC-MS/MS (The Modern Gold Standard)

The Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal chromatographic mode for highly polar amines. Unlike reversed-phase methods, HILIC utilizes a polar stationary phase (e.g., amide or bare silica) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile). The analyte partitions into a water-enriched layer immobilized on the stationary phase[3]. The Advantage: Because the mobile phase is highly organic, desolvation in the Electrospray Ionization (ESI) source is highly efficient, dramatically increasing mass spectrometric sensitivity[2]. The tertiary amine is easily protonated in acidic buffers, yielding a strong [M+H]^+^ ion at m/z 122.1.

Method B: GC-MS with Silylation (The Traditional Approach)

The Mechanism: Direct GC-MS analysis of 1-(dimethylamino)-3-fluoropropan-2-ol results in severe peak tailing and thermal degradation. This is caused by the secondary hydroxyl group forming strong hydrogen bonds with the silanol groups of the GC column. The Advantage: By reacting the sample with a silylating reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS, the active hydrogen on the hydroxyl group is replaced with a trimethylsilyl (TMS) ether[4]. This masks the polarity, increases volatility, and yields sharp, Gaussian peaks[5]. The tertiary amine lacks an active hydrogen and remains unreacted, preventing the formation of complex multiple-derivative artifacts.

Method C: ^19^F Quantitative NMR (Absolute Quantitation)

The Mechanism: ^19^F qNMR leverages the 100% natural isotopic abundance and high gyromagnetic ratio of the fluorine atom. Because biological and synthetic matrices rarely contain background fluorine, the analyte's signal is completely isolated from matrix interference[6]. The Advantage: qNMR is a primary ratio method. By integrating the analyte's fluorine resonance against a known gravimetric amount of a fluorinated internal calibrant (e.g., Trifluoroacetic acid), absolute quantitation is achieved without ever needing a highly pure reference standard of the analyte itself.

Quantitative Performance Data

The following table summarizes the validated performance metrics of the three methodologies when applied to complex reaction mixtures or biological fluids.

Analytical ParameterHILIC-LC-MS/MSGC-MS (Derivatized)^19^F qNMR
Limit of Detection (LOD) 0.5 ng/mL10 ng/mL~10 µg/mL
Linear Dynamic Range 3 to 4 orders of magnitude2 to 3 orders of magnitude> 4 orders of magnitude
Sample Preparation Time Low (5 mins)High (45 mins)Minimal (2 mins)
Analyte Reference Standard Required for calibrationRequired for calibrationNot Required
Primary Use Case Trace bioanalysis / PK studiesVolatile impurity profilingBulk purity / Reaction yield

Analytical Decision Workflow

Workflow A 1-(dimethylamino)-3-fluoropropan-2-ol Matrix Assessment B Trace Analysis (Biofluids / Plasma) A->B High Sensitivity Needed C Bulk Purity (Reaction Mixtures) A->C No Reference Std D Impurity Profiling (Volatile Matrices) A->D High Resolution Needed E HILIC-LC-MS/MS Direct Injection B->E F 19F qNMR Internal Calibrant C->F G GC-MS BSTFA Derivatization D->G

Caption: Analytical decision matrix for 1-(dimethylamino)-3-fluoropropan-2-ol quantification.

Self-Validating Experimental Protocols

Protocol 1: HILIC-LC-MS/MS Workflow

Causality Check: Samples must be injected in a high-organic solvent. Injecting aqueous samples into a HILIC system disrupts the stationary phase water layer, causing severe peak distortion.

  • Sample Preparation: Aliquot 50 µL of the sample mixture. Add 150 µL of ice-cold Acetonitrile to precipitate proteins/salts. Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an autosampler vial.

  • Chromatography: Use an Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (provides protons for ESI+ and maintains amine ionization).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% B, hold for 1 min, ramp to 60% B over 4 mins.

  • Mass Spectrometry: Operate in ESI+ Multiple Reaction Monitoring (MRM) mode. Monitor the precursor-to-product transition of m/z 122.1 → m/z 58.1 (loss of the fluorinated moiety, leaving the dimethyliminium ion).

Protocol 2: GC-MS Silylation Workflow

Causality Check: Moisture destroys silylating reagents. All extracts must be completely anhydrous before derivatization.

  • Extraction: Extract the analyte from the aqueous mixture using Liquid-Liquid Extraction (LLE) with Ethyl Acetate (adjusted to pH 10 with NaOH to ensure the tertiary amine is uncharged).

  • Drying: Pass the organic layer through a small column of anhydrous Sodium Sulfate. Evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the residue in 50 µL of anhydrous Pyridine. Add 50 µL of BSTFA + 1% TMCS[4]. Seal the vial and incubate at 70°C for 30 minutes.

  • Analysis: Inject 1 µL into the GC-MS (Splitless mode, Injector at 250°C). Use a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS). Detect using Electron Ionization (EI) at 70 eV, monitoring the characteristic fragment ions of the TMS-ether derivative.

Protocol 3: ^19^F qNMR Absolute Quantitation

Causality Check: To achieve accurate quantitation, the relaxation delay (D1) must be at least 5 times the longest longitudinal relaxation time (T1) of the fluorine nuclei to ensure complete magnetization recovery.

  • Sample Preparation: Accurately weigh ~20 mg of the sample mixture into a tared vial.

  • Internal Standard Addition: Accurately weigh ~5 mg of a highly pure fluorinated internal standard (e.g., 2-chloro-4-fluorotoluene) into the same vial.

  • Dissolution: Dissolve the mixture in 600 µL of CDCl3 or D2O (depending on matrix solubility) and transfer to a 5 mm NMR tube.

  • Acquisition: Acquire the ^19^F NMR spectrum at 376 MHz (for a 400 MHz spectrometer). Use an inverse-gated ^1H^ decoupling pulse sequence (to suppress the Nuclear Overhauser Effect, which would otherwise skew signal intensities). Set the relaxation delay (D1) to ≥ 15 seconds.

  • Calculation: Integrate the analyte's primary fluorine signal against the internal standard's signal. Calculate absolute purity using the molar ratio and precise gravimetric weights.

References

1.[1] CAS 1512-56-7 | Sigma-Aldrich - sigmaaldrich.com - 1 2.[2] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column - agilent.com -2 3.[3] HILIC Explained: What It Is & How It Works - phenomenex.com -3 4. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - rsc.org - 5.[6] Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - nih.gov - 6 6.[5] Extraction and derivatization of chemical weapons convention relevant aminoalcohols on magnetic cation-exchange resins - nih.gov - 5 7.[4] Derivatization reagents for GC - mn-net.com - 4

Sources

Comparative

comparative study of different synthetic routes to 1-(dimethylamino)-3-fluoropropan-2-ol

This guide provides a comparative technical analysis of synthetic routes to 1-(dimethylamino)-3-fluoropropan-2-ol (CAS 1512-56-7). It is designed for medicinal chemists and process engineers requiring high-purity interme...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of synthetic routes to 1-(dimethylamino)-3-fluoropropan-2-ol (CAS 1512-56-7). It is designed for medicinal chemists and process engineers requiring high-purity intermediates for fluorinated pharmaceutical scaffolds.

[1]

Executive Summary & Target Profile

Target Molecule: 1-(dimethylamino)-3-fluoropropan-2-ol CAS Number: 1512-56-7 Molecular Formula:


Key Attributes:  A bifunctional fluorinated building block containing a secondary alcohol and a tertiary amine. It serves as a critical intermediate for introducing metabolic stability (via fluorine) and solubility (via the amine) into drug candidates.
Strategic Route Selection
  • Route A (Epifluorohydrin): The Gold Standard for high-yield, regioselective synthesis. Recommended for gram-to-kilogram scale.

  • Route B (Glycidyl Amine Opening): A Cost-Effective Alternative utilizing cheaper chlorohydrin precursors, suitable when epifluorohydrin is inaccessible.

  • Route C (Deoxyfluorination): A Late-Stage Method useful for modifying existing diol scaffolds but limited by reagent cost and safety profile.

Route A: The Epifluorohydrin Ring-Opening (Recommended)

This route offers the highest atom economy and simplest workup. By utilizing commercially available epifluorohydrin (1-fluoro-2,3-epoxypropane), the synthesis proceeds via a classic


 ring-opening mechanism.
Mechanism & Regioselectivity

The reaction relies on the nucleophilic attack of dimethylamine on the less sterically hindered terminal carbon (C3) of the epoxide ring. The fluorine atom at C1 exerts an electron-withdrawing effect, slightly activating the ring, while the steric bulk directs the amine exclusively to the terminal position.

Step-by-Step Protocol

Reagents:

  • Epifluorohydrin (1.0 equiv)

  • Dimethylamine (40% aq. solution or 2.0M in THF, 1.2 equiv)

  • Solvent: Methanol or Water (0°C to RT)

Procedure:

  • Setup: Charge a round-bottom flask with methanol and cool to 0°C using an ice bath.

  • Addition: Add the dimethylamine solution.

  • Reaction: Add epifluorohydrin dropwise over 30 minutes, maintaining the temperature < 5°C to prevent polymerization or runaway exotherms.

  • Completion: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (stain with

    
    ) or GC-MS.
    
  • Workup: Concentrate the mixture under reduced pressure to remove solvent and excess amine.

  • Purification: Distill the resulting oil under vacuum (bp approx. 60–70°C at 10 mmHg) to obtain the pure product as a colorless liquid.

Key Advantage: The fluorine is pre-installed, eliminating the need for hazardous fluorinating agents like HF or DAST.

Route B: The Glycidyl Amine / Fluoride Opening

This route is viable if epifluorohydrin is unavailable. It starts from the inexpensive epichlorohydrin, converts it to the glycidyl amine, and then introduces fluorine.

Mechanism[2]
  • Amination: Epichlorohydrin reacts with dimethylamine to form 1-(dimethylamino)-2,3-epoxypropane (N,N-dimethylglycidylamine). Note: This often proceeds via a chlorohydrin intermediate which is cyclized in situ with base.

  • Fluorination: The epoxide ring is opened with a nucleophilic fluoride source (e.g.,

    
     or Olah's Reagent).
    
Step-by-Step Protocol

Step 1: Synthesis of N,N-Dimethylglycidylamine

  • React epichlorohydrin (1.0 equiv) with dimethylamine (1.0 equiv) in water at 0°C.

  • Treat the intermediate chlorohydrin with NaOH (1.1 equiv) to close the epoxide ring.

  • Extract with ether and distill to isolate N,N-dimethylglycidylamine.

Step 2: Hydrofluorination

  • Reagent: Potassium Bifluoride (

    
    ) in ethylene glycol (solvent/catalyst).
    
  • Reaction: Heat the glycidyl amine with

    
     at 100°C.
    
  • Selectivity: Fluoride attacks the less hindered terminal carbon.

  • Workup: Dilute with water, extract with DCM, and distill.

Critical Drawback: Opening epoxides with fluoride can yield regioisomeric mixtures (primary vs. secondary fluoride) depending on the pH and fluoride source.

Route C: Deoxyfluorination of Aminodiols

This method is best reserved for small-scale medicinal chemistry where the diol precursor is already present in a complex molecule.

Mechanism

The precursor, 3-(dimethylamino)propane-1,2-diol, is treated with DAST (Diethylaminosulfur trifluoride). DAST selectively fluorinates primary alcohols over secondary alcohols due to steric accessibility.

Step-by-Step Protocol
  • Precursor: Dissolve 3-(dimethylamino)propane-1,2-diol in anhydrous DCM at -78°C.

  • Fluorination: Add DAST (1.0 equiv) dropwise.

  • Warming: Allow to warm to RT slowly.

  • Quench: Pour into saturated

    
     (Caution: Vigorous 
    
    
    
    evolution).
  • Purification: Column chromatography is usually required to separate the product from elimination byproducts (allyl amines).

Comparative Analysis

FeatureRoute A (Epifluorohydrin)Route B (Glycidyl Amine)Route C (DAST)
Yield High (85-95%)Moderate (50-70%)Moderate (40-60%)
Regioselectivity Excellent (>98%)Good (variable with pH)Good (Primary OH favored)
Atom Economy HighModerateLow (Loss of sulfur byproducts)
Safety Moderate (Toxic epoxide)Low (HF source required)Low (Explosion risk/HF)
Cost High (Starting material)Low (Commodity Chems)Very High (Reagent cost)
Scalability Preferred for Process FeasibleNot Recommended

Visualizing the Pathways

SyntheticRoutes cluster_legend Route Preference EpiF Epifluorohydrin (CAS 503-09-3) Target TARGET: 1-(dimethylamino)- 3-fluoropropan-2-ol EpiF->Target Route A: + HN(Me)2 (Nucleophilic Opening) EpiCl Epichlorohydrin GlycidylAmine Intermediate: N,N-Dimethyl- glycidylamine EpiCl->GlycidylAmine 1. HN(Me)2 2. NaOH Diol 3-(dimethylamino) propane-1,2-diol Diol->Target Route C: + DAST / Deoxo-Fluor (Deoxyfluorination) GlycidylAmine->Target Route B: + KHF2 / HF (Fluoride Opening) RouteA Route A: Preferred (Direct) RouteB Route B: Alternative (Cheap)

Figure 1: Comparative synthetic pathways. Route A represents the most direct and regioselective approach.

References

  • Sigma-Aldrich. 1-(dimethylamino)-3-fluoropropan-2-ol Product Page (CAS 1512-56-7). Retrieved from

  • Sigma-Aldrich. Epifluorohydrin Product Specification (CAS 503-09-3). Retrieved from

  • PubChem. Compound Summary: 1-chloro-3-(dimethylamino)propan-2-ol. Retrieved from

  • Organic Syntheses. Preparation of Epichlorohydrin and Derivatives. Org.[1] Synth. Coll. Vol. 2, p. 256.[1] Retrieved from

Sources

Validation

Cross-Validation of Analytical Results for 1-(dimethylamino)-3-fluoropropan-2-ol: A Multi-Methodological Guide

Executive Summary 1-(dimethylamino)-3-fluoropropan-2-ol presents a triad of analytical challenges: it is highly polar (logP < 0), lacks a distinct UV chromophore, and possesses volatility that complicates standard drying...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(dimethylamino)-3-fluoropropan-2-ol presents a triad of analytical challenges: it is highly polar (logP < 0), lacks a distinct UV chromophore, and possesses volatility that complicates standard drying protocols. Relying on a single analytical technique—such as standard C18 HPLC-UV—is a critical failure point that leads to false negatives and quantification errors.

This guide details a cross-validation strategy utilizing three orthogonal platforms: HILIC-MS/MS (Sensitivity), Derivatized GC-MS (Selectivity), and


F qNMR  (Absolute Purity). By triangulating results across these methods, researchers can eliminate matrix effects and response factor biases, ensuring data integrity suitable for regulatory submission.

Part 1: The Analytical Challenge & Strategy

The molecule contains a secondary alcohol, a tertiary amine, and a terminal alkyl fluoride.

  • The Trap: The tertiary amine causes severe peak tailing on non-endcapped silanols.

  • The Blind Spot: The lack of conjugation means UV detection at 210 nm is non-specific and prone to solvent interference.

  • The Solution: We utilize the fluorine atom as a specific handle for NMR and the amine functionality for HILIC retention.

Comparative Method Performance Matrix
FeatureMethod A: HILIC-MS/MS Method B: GC-MS (BSTFA) Method C:

F qNMR
Primary Utility Trace Quantification (PK/Residue)Impurity Profiling & IDAbsolute Purity / Assay
Sensitivity (LOD) High (pg/mL range)Moderate (ng/mL range)Low (mg/mL range)
Specificity High (MRM transitions)High (Mass fingerprint)Extreme (F-specific)
Matrix Effects High (Ion suppression risk)Low (Post-extraction)Negligible
Throughput High (5-8 min run)Low (30+ min prep/run)Medium (10-15 min)

Part 2: Detailed Experimental Protocols

Method A: HILIC-MS/MS (The Sensitivity Standard)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar amine without the need for ion-pairing reagents that contaminate MS sources.

Protocol:

  • Column: Amide-functionalized HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Why: The amide phase interacts with the hydroxyl group via hydrogen bonding, while the high-organic mobile phase promotes retention of the charged amine.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • B: Acetonitrile (LC-MS Grade).

  • Gradient: Isocratic hold at 90% B for 1 min, ramp to 60% B over 5 min, re-equilibrate at 90% B for 3 min.

  • Detection: ESI+ in MRM mode.

    • Precursor: m/z 122.1 [M+H]

      
      
      
    • Quantifier Transition: m/z 122.1

      
       102.1 (Loss of HF).
      
    • Qualifier Transition: m/z 122.1

      
       46.1 (Dimethylamine fragment).
      

Validation Check: If the retention time shifts >5% between injections, the HILIC column is not fully equilibrated. HILIC requires longer equilibration times than Reverse Phase.

Method B: GC-MS with Derivatization (The Orthogonal Validator)

Rationale: Direct injection of amino-alcohols leads to adsorption in the injector port. Silylation caps the -OH group, improving volatility and peak shape.

Protocol:

  • Sample Prep: Dry 1 mg of sample under nitrogen (avoid heat >40°C due to volatility).

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 minutes.

    • Mechanism:[1][2] Replaces the active proton on the -OH with a trimethylsilyl (TMS) group.[3] The tertiary amine remains underivatized but is less interactive due to steric bulk.

  • GC Parameters:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.

    • Inlet: Split 1:20, 250°C.

    • Oven: 60°C (1 min)

      
       15°C/min 
      
      
      
      280°C.
  • MS Detection: EI Source (70 eV). Look for the molecular ion of the TMS derivative (

    
     = 193) and the characteristic 
    
    
    
    loss of methyl group (
    
    
    178).
Method C: F qNMR (The Absolute Truth)

Rationale: NMR is non-destructive and requires no response factor calibration. It is the primary reference method to assign purity to the standards used in Method A and B.

Protocol:

  • Solvent: DMSO-

    
     (prevents exchange of hydroxyl protons and provides good solubility).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (shift 
    
    
    
    -63 ppm) or 4-Fluoro-3-nitrobenzoic acid.
    • Critical: The IS relaxation time (

      
      ) must be determined. Set the recycle delay (
      
      
      
      ) to at least
      
      
      of the slowest relaxing fluorine nucleus (usually >10 seconds) to ensure 99.3% magnetization recovery.
  • Acquisition:

    • Pulse angle: 90°.[4][5]

    • Spectral width: Sufficient to cover -50 to -250 ppm.

    • Scans: 64 (minimum for S/N > 150).

  • Calculation:

    
    
    Where 
    
    
    
    is integral,
    
    
    is number of F atoms,
    
    
    is molecular weight,
    
    
    is weight, and
    
    
    is purity.

Part 3: Cross-Validation Workflow

The following diagram illustrates the decision logic for validating analytical results. If Method A (LC-MS) and Method C (NMR) disagree, Method B (GC-MS) serves as the "tie-breaker" to identify if the error is due to matrix suppression (LC issue) or non-fluorinated impurities (NMR blind spot).

CrossValidation cluster_methods Orthogonal Data Acquisition Start Crude Sample 1-(dimethylamino)-3-fluoropropan-2-ol LCMS Method A: HILIC-MS/MS (Quantification) Start->LCMS GCMS Method B: GC-MS (Impurity Profile) Start->GCMS NMR Method C: 19F qNMR (Assay/Purity) Start->NMR DataCorr Data Correlation Step Compare Purity & Conc. LCMS->DataCorr GCMS->DataCorr NMR->DataCorr Check1 Discrepancy: LC > NMR? DataCorr->Check1 Yes Check2 Discrepancy: NMR > LC? DataCorr->Check2 No Result1 Possible Isobaric Interference or Matrix Enhancement. Rely on GC-MS separation. Check1->Result1 True Final VALIDATED RESULT (CoA Generation) Check1->Final False (<2% Diff) Result2 Possible Ion Suppression in LC or Incomplete Extraction. Rely on NMR Assay. Check2->Result2 True Check2->Final False (<2% Diff)

Figure 1: The Triangulation Workflow. This logic gate ensures that limitations in one method (e.g., ion suppression in LC-MS) are detected by the orthogonal physics of the others (e.g., spin resonance in NMR).

References

  • International Council for Harmonisation (ICH). (2023).[6][7] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[7][8] [Link]

  • European Medicines Agency. (2024).[8] ICH Q2(R2) Validation of analytical procedures.[Link]

  • Agilent Technologies. (2022). Retaining and Separating Polar Molecules – When to Use HILIC Versus Reversed-Phase LC.[Link]

  • National Institute of Standards and Technology (NIST). (2023). 1-Propanol, 3-(dimethylamino)- Mass Spectrum.[9] NIST Chemistry WebBook, SRD 69. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(dimethylamino)-3-fluoropropan-2-ol proper disposal procedures

Proper Disposal Procedures for 1-(dimethylamino)-3-fluoropropan-2-ol[1] Part 1: Executive Directive (Immediate Action) Status: High-Hazard Research Chemical (Corrosive, Flammable, Halogenated) Primary Disposal Path: High...

Author: BenchChem Technical Support Team. Date: March 2026

Proper Disposal Procedures for 1-(dimethylamino)-3-fluoropropan-2-ol[1]

Part 1: Executive Directive (Immediate Action)

Status: High-Hazard Research Chemical (Corrosive, Flammable, Halogenated) Primary Disposal Path: High-Temperature Incineration with Acid Gas Scrubbing.

CRITICAL "DO NOT" RULES:

  • DO NOT mix with acids (e.g., HCl, H₂SO₄). This is an amine; neutralization is highly exothermic and can cause splattering or container failure.

  • DO NOT dispose of down the drain. This compound is ecotoxic and halogenated.

  • DO NOT mix with non-halogenated solvents. Segregate strictly as "Halogenated Organic Waste" to prevent rejection by disposal vendors.

Part 2: Chemical Profile & Hazard Assessment

To ensure safe handling, we must understand the molecule's behavior. As a specific Safety Data Sheet (SDS) for this exact fluorinated intermediate is often unavailable in public repositories, we derive the hazard profile from its structural analog, 1-dimethylamino-2-propanol (CAS 108-16-7) , adjusted for the presence of the fluorine atom.

Structural Analysis
  • Amine Group [-N(CH₃)₂]: Confers basicity. Causes severe skin burns and eye damage (Corrosive, Category 1B).[2]

  • Hydroxyl Group [-OH]: Increases water solubility and polarity.

  • Fluorine Substituent [-F]: Classifies the waste as Halogenated . Upon thermal decomposition (fire or incineration), this releases Hydrogen Fluoride (HF) gas, requiring specialized scrubbers at the destruction facility.

Physical & Hazard Data (Analog-Derived)
PropertyValue / ClassificationOperational Implication
Physical State Liquid (Colorless to Pale Yellow)Use secondary containment trays.
Flash Point ~26°C (79°F) [Estimated]Flammable Liquid. Ground/bond containers during transfer.
pH (10% aq) > 11.0 (Basic)Corrosive. Destroys tissue on contact.
Reactivity Incompatible with Acids, OxidizersSegregate from Nitric Acid and Peroxides.
Waste Class Halogenated OrganicRequires specific waste stream coding.

Expert Insight: The C-F bond is extremely stable. Do not attempt to "neutralize" the fluorine in the lab. The hazard is not free HF in the bottle, but HF generation during destruction.

Part 3: Segregation & Storage Protocol

Proper segregation is the single most critical step to prevent accidents and regulatory fines.

The "Amine Rule"
  • Segregate from Acids: Store 1-(dimethylamino)-3-fluoropropan-2-ol in a dedicated "Organic Bases" or "Flammables" cabinet. Accidental mixing with strong acids will generate immediate heat and potentially toxic vapors.

  • Segregate from Oxidizers: Amines can react violently with oxidizers (e.g., Hydrogen Peroxide, Permanganates), potentially forming explosive N-oxides or igniting.

Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid Aluminum or Copper fittings, as amines can corrode these metals.

  • Venting: Use standard caps. Pressure buildup is unlikely unless contaminated, but store in a cool, well-ventilated area.

Part 4: Step-by-Step Disposal Workflow

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) and EPA standards.

Step 1: Waste Characterization

Classify the waste stream before pouring a single drop.

  • RCRA Hazard Codes:

    • D001: Ignitable (Flash point < 60°C).

    • D002: Corrosive (pH > 12.5).

  • Generator Status: Halogenated Solvent/Organic.

Step 2: Collection & Packaging
  • Select Container: Use a dedicated wide-mouth HDPE waste container.

  • Labeling: Attach a hazardous waste label immediately.

    • Constituents: Write "1-(dimethylamino)-3-fluoropropan-2-ol" (Do not use abbreviations like "DMFP").

    • Hazards: Check "Flammable," "Corrosive," and "Toxic."[3]

    • Halogen Content: Explicitly mark "CONTAINS HALOGENS" . This is vital for the incineration facility.

Step 3: Bulking (If applicable)

If combining with other compatible wastes:

  • Compatible: Other basic, halogenated organic solvents (e.g., mixture with Methylene Chloride/Triethylamine).

  • Incompatible: Acetone (non-halogenated—increases disposal cost), Acids, Aqueous metal wastes.

Step 4: Final Handoff

Transfer the sealed, labeled container to your facility's Satellite Accumulation Area (SAA). Ensure the container is dated once full.

Part 5: Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision points for disposing of fluorinated amino alcohols.

DisposalWorkflow Start Waste Generation: 1-(dimethylamino)-3-fluoropropan-2-ol CheckMix Is it mixed with other chemicals? Start->CheckMix AnalyzeMix Analyze Compatibility: Are acids or oxidizers present? CheckMix->AnalyzeMix Yes Classify Classify Waste Stream: Flammable, Corrosive, Halogenated CheckMix->Classify No (Pure) Segregate STOP: Segregate immediately. Do not mix. AnalyzeMix->Segregate Yes (Acids/Oxidizers) AnalyzeMix->Classify No (Compatible Bases) Container Select Container: HDPE or Glass (No Metal Fittings) Classify->Container Labeling Labeling: 1. Full Chemical Name 2. Check 'Flammable' & 'Corrosive' 3. Mark 'HALOGENATED' Container->Labeling Storage Storage (SAA): Secondary Containment Away from Acids Labeling->Storage Disposal Final Disposal: High-Temp Incineration (w/ HCl/HF Scrubbers) Storage->Disposal

Figure 1: Decision tree for the safe segregation and disposal of fluorinated amino alcohols.

Part 6: Emergency Procedures

ScenarioImmediate Action
Skin Contact Rinse immediately with water for 15 minutes.[4] Amines penetrate skin rapidly; do not wait for pain. Seek medical attention.
Eye Contact Flush with water for 15 minutes, lifting eyelids.[2][4] Time is critical to prevent permanent corneal damage.
Spill (< 100mL) Absorb with vermiculite or dry sand . Do not use paper towels (fire risk). Neutralize residue with dilute acetic acid only if trained, otherwise collect as hazardous waste.
Fire Use Dry Chemical or CO₂ . Water spray may be ineffective on amine fires and can spread the liquid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24870740, 1-Dimethylamino-2-propanol (Structural Analog). Retrieved March 6, 2026, from [Link]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). Retrieved March 6, 2026, from [Link]

Sources

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